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  • Product: 5-(4-Methoxybenzyl)oxazolidin-2-one
  • CAS: 62826-02-2

Core Science & Biosynthesis

Foundational

Structural Analysis of 5-(4-Methoxybenzyl)oxazolidin-2-one Derivatives: A Guide to Regio- and Stereochemical Verification

Topic: Structural Analysis of 5-(4-Methoxybenzyl)oxazolidin-2-one Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary The oxaz...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Analysis of 5-(4-Methoxybenzyl)oxazolidin-2-one Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The oxazolidin-2-one scaffold is a cornerstone of modern medicinal chemistry, serving as the core pharmacophore for antibiotics like Linezolid and as a privileged chiral auxiliary (Evans auxiliaries). However, the structural identity of these derivatives hinges on a critical regiochemical distinction: the position of the substituent (C4 vs. C5).[2]

This guide focuses on the 5-(4-methoxybenzyl)oxazolidin-2-one scaffold.[1] Unlike the common 4-substituted auxiliaries derived from amino acids, the 5-substituted variants are typically synthesized via epoxide opening or aziridine expansion.[1] This document provides a rigorous, self-validating analytical framework to distinguish these regioisomers, characterize the electronic influence of the p-methoxybenzyl (PMB) group, and validate enantiomeric purity.

Molecular Architecture & Synthetic Logic

To understand the structural analysis, one must first understand the synthetic origin.[2] The primary source of confusion in this field is the misidentification of the 4- and 5-isomers.[1]

The Divergent Pathways
  • Path A (The "Evans" Route): Reduction of 4-methoxyphenylalanine to the amino alcohol, followed by cyclization with phosgene or carbonyldiimidazole (CDI). This invariably yields the 4-(4-methoxybenzyl) isomer.[1]

  • Path B (The "Antibiotic" Route): Ring-opening of 2-(4-methoxybenzyl)oxirane with isocyanates or carbamates.[1] This yields the 5-(4-methoxybenzyl) isomer.[1]

The 5-substituted architecture places the lipophilic PMB tail adjacent to the oxygen atom of the carbamate, significantly altering the electronic environment compared to the 4-substituted analog.

Experimental Workflow: Synthesis & Validation

The following workflow outlines the critical decision points in synthesizing and validating the 5-substituted target.

SynthesisWorkflow Start Start: 4-Allylanisole or PMB-Epoxide Epoxidation Epoxidation (m-CPBA or Jacobsen) Start->Epoxidation RingOpen Regioselective Ring Opening (with Isocyanate/Carbamate) Epoxidation->RingOpen Cyclization Cyclization to Oxazolidinone RingOpen->Cyclization Check1 Checkpoint: Regioisomer Check (1H NMR C5-H Shift) Cyclization->Check1 Path4 Detected: 4-Substituted (Incorrect Isomer) Check1->Path4 δ < 4.5 ppm Path5 Detected: 5-Substituted (Target Scaffold) Check1->Path5 δ > 4.6 ppm Analysis Full Structural Analysis (NOE, HMBC, HPLC) Path5->Analysis

Figure 1: Synthetic workflow emphasizing the critical regiochemical checkpoint using NMR chemical shifts.

Spectroscopic Fingerprinting: The Regio-Identity Crisis

The most common error in characterizing these derivatives is relying solely on Mass Spectrometry, which cannot distinguish between the 4- and 5-regioisomers.[1] Nuclear Magnetic Resonance (NMR) is the definitive tool for this validation.[2]

Comparative NMR Analysis (4- vs. 5-Substitution)

In the 5-substituted derivative, the methine proton (H5) is geminal to the ring oxygen, causing a significant downfield shift compared to the 4-substituted analog where the methine (H4) is geminal to the nitrogen.

Table 1: Diagnostic 1H NMR Shifts (CDCl3, 400 MHz)

Structural Feature4-(4-Methoxybenzyl) Isomer5-(4-Methoxybenzyl) Isomer (Target) Mechanistic Rationale
Chiral Center Proton

3.8 – 4.1 ppm (H4)

4.6 – 4.9 ppm (H5)
H5 is deshielded by the adjacent Oxygen atom (electronegativity).[1]
Ring Methylene

4.1 – 4.5 ppm (H5a/b)

3.2 – 3.6 ppm (H4a/b)
H4 protons are adjacent to Nitrogen (less deshielding than Oxygen).[2]
Coupling Pattern H4 is a multiplet; H5s are triplets/dd.H5 is a multiplet; H4s are ABX. The ABX pattern at

3.2-3.6 is diagnostic for 5-subst.[1]
PMB Methoxy

3.79 ppm (Singlet)

3.79 ppm (Singlet)
Remote from the chiral center; not diagnostic.[2]
The "PMB" Electronic Signature

The p-methoxybenzyl group provides a clear AA'BB' system in the aromatic region (


 6.8 – 7.2 ppm).[2]
  • Warning: The PMB group is electron-rich and acid-labile.[1] When running NMR in deuterated solvents containing traces of acid (e.g., old CDCl3), degradation to the carbocation and subsequent polymerization can occur.[2] Recommendation: Filter CDCl3 through basic alumina or use DMSO-

    
     for stability.[1][2]
    
IR Spectroscopy[1][3]
  • Carbonyl Stretch: The cyclic carbamate C=O stretch appears at 1745–1760 cm⁻¹ .[2] This is distinct from acyclic carbamates (~1700 cm⁻¹) and confirms ring closure.[2]

Crystallographic & Conformational Analysis[1]

While NMR provides connectivity, X-ray crystallography or computational modeling (DFT) provides the 3D conformational insight necessary for binding studies.[2]

Hydrogen Bonding Networks

In the crystal lattice, 5-substituted oxazolidin-2-ones typically form centrosymmetric dimers via intermolecular hydrogen bonds:

  • Donor: N-H at position 3.[1][2]

  • Acceptor: C=O at position 2.

  • Geometry: The distance is typically 2.8–3.0 Å.[2] This strong network elevates the melting point and decreases solubility in non-polar solvents.[2]

The "Folded" Conformation

Unlike the 4-substituted Evans auxiliaries, where the benzyl group often locks into a specific rotamer to block one face of the molecule, the 5-substituted benzyl group is more flexible. However, interaction between the PMB


-system and the carbamate lone pairs can induce a preferred "folded" conformation in solution, which can be detected via NOESY (Nuclear Overhauser Effect Spectroscopy) .
  • Key NOE Signal: Interaction between the H5 proton and the ortho-protons of the PMB aromatic ring.[2]

Chromatographic Resolution (Chiral HPLC)

Separating the enantiomers of 5-(4-methoxybenzyl)oxazolidin-2-one is critical for biological assays. The PMB group aids separation by providing a


-interaction site for polysaccharide-based chiral stationary phases (CSPs).[1]
Method Development Strategy

The separation is best achieved using Amylose-based columns (e.g., Chiralpak AD-H or IG) in Normal Phase or Polar Organic Mode.[1]

Protocol: Enantioseparation

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Hexane : Isopropanol (80:20 v/v).[1][2]

    • Note: The high IPA content is necessary to disrupt the intermolecular H-bonding of the carbamate.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (utilizing the strong absorption of the PMB chromophore).[2]

  • Expected Outcome: Baseline separation with resolution (

    
    ) > 2.0.
    

HPLC_Decision Input Racemic Mixture Screen1 Screen: Amylose (AD-H) Hex/IPA 90:10 Input->Screen1 Decision1 Resolution > 1.5? Screen1->Decision1 Success Method Validated Decision1->Success Yes Fail1 Increase Polarity (Hex/IPA 70:30) Decision1->Fail1 No (Broad Peaks) Screen2 Switch to Cellulose (OD-H) Decision1->Screen2 No (Co-elution) Fail1->Success

Figure 2: Decision tree for optimizing chiral HPLC separation of oxazolidinone derivatives.

References

  • Brickner, S. J., et al. (1996).[2][3] "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials for the Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry. Link

  • Garg, S. K., et al. (2010).[2] "Development of a validated chiral HPLC method for the enantiomeric separation of Linezolid on amylose based stationary phase." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Toda, Y., et al. (2017).[2][4] "Tetraarylphosphonium Salts Catalyze the [3 + 2] Coupling Reaction of Isocyanates and Epoxides." Organic Letters. Link

  • ChemicalBook. (2024).[2] "(S)-4-Benzyl-2-oxazolidinone NMR and Spectral Data." Link(Used for comparative shift data of the 4-isomer).

  • Shibata, I., et al. (2025).[2][5] "tert-Butyl Carbonate as a Nucleophile in Epoxide Ring Opening: A Cascade Synthesis of 5-(Hydroxymethyl)oxazolidin-2-one." The Journal of Organic Chemistry. Link

Sources

Exploratory

The Practitioner's Guide to 5-(4-Methoxybenzyl)oxazolidin-2-one: A Modern Chiral Auxiliary for Asymmetric Synthesis

Abstract Introduction: The Rationale for 5-(4-Methoxybenzyl)oxazolidin-2-one The power of a chiral auxiliary lies in its ability to be temporarily incorporated into a prochiral substrate, direct a stereoselective transfo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Rationale for 5-(4-Methoxybenzyl)oxazolidin-2-one

The power of a chiral auxiliary lies in its ability to be temporarily incorporated into a prochiral substrate, direct a stereoselective transformation, and then be cleanly removed to reveal the desired enantiomerically enriched product.[4] The 5-(4-methoxybenzyl)oxazolidin-2-one, a derivative of the well-known Evans auxiliaries, offers distinct advantages. The presence of the p-methoxybenzyl (PMB) group provides a sterically demanding substituent that effectively shields one face of the enolate derived from the corresponding N-acyl derivative. Furthermore, the PMB ether offers an additional chemical handle; it can be cleaved under specific oxidative or strongly acidic conditions, providing synthetic flexibility in complex molecule synthesis.[6]

This guide will focus on the practical aspects of utilizing this auxiliary, moving beyond theoretical discussions to provide actionable protocols and insights into experimental design.

Synthesis of the Auxiliary

The preparation of enantiomerically pure oxazolidin-2-ones is a critical first step. Typically, these auxiliaries are synthesized from readily available chiral amino alcohols.[4][] For 5-(4-methoxybenzyl)oxazolidin-2-one, the synthesis originates from the corresponding amino alcohol, which can be prepared from the amino acid L-tyrosine or a related derivative.

Experimental Protocol: Synthesis of (S)-5-(4-Methoxybenzyl)oxazolidin-2-one

This protocol is adapted from general procedures for the synthesis of oxazolidin-2-ones from amino alcohols.

Step 1: Reduction of L-Tyrosine Derivative

  • To a solution of N-protected L-tyrosine methyl ester (1.0 equiv.) in a suitable solvent like tetrahydrofuran (THF) is added a reducing agent such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) (2.0-3.0 equiv.) at 0 °C.

  • The reaction is stirred at room temperature until completion (monitored by TLC).

  • The reaction is carefully quenched with water and the product, the corresponding amino alcohol, is extracted with an organic solvent.

Step 2: Cyclization to the Oxazolidinone

  • The crude amino alcohol (1.0 equiv.) is dissolved in THF.

  • A carbonylating agent, such as carbonyldiimidazole (CDI) or phosgene, is added. For a safer alternative, diethyl carbonate can be used in the presence of a base.

  • The reaction mixture is heated to reflux until the cyclization is complete.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the desired (S)-5-(4-methoxybenzyl)oxazolidin-2-one.

Mechanism of Stereochemical Control: The Foundation of Asymmetric Induction

The stereodirecting power of the 5-(4-methoxybenzyl)oxazolidin-2-one auxiliary is rooted in the conformational rigidity of the derived N-acyl enolate. Upon deprotonation with a suitable base (e.g., lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS)), a chelated (Z)-enolate is formed.[7] The bulky 4-methoxybenzyl group at the C5 position sterically shields the si-face of the enolate, forcing an incoming electrophile to approach from the less hindered re-face. This predictable facial bias is the key to the high diastereoselectivity observed in reactions involving this auxiliary.

Stereochemical_Control cluster_0 N-Acyl Oxazolidinone cluster_1 Enolate Formation cluster_2 Stereoselective Reaction Acyl_Auxiliary N-Acyl-5-(4-methoxybenzyl) oxazolidin-2-one Base Base (e.g., LDA) Acyl_Auxiliary->Base Deprotonation Z_Enolate (Z)-Enolate (Chelated) Base->Z_Enolate Transition_State Transition State (Attack from less hindered face) Z_Enolate->Transition_State Electrophile Electrophile (E+) Electrophile->Transition_State Product Diastereomerically Enriched Product Transition_State->Product

Caption: Mechanism of stereocontrol for the 5-(4-methoxybenzyl)oxazolidin-2-one auxiliary.

Applications in Asymmetric Synthesis

The true utility of 5-(4-methoxybenzyl)oxazolidin-2-one is demonstrated in its broad applicability to key asymmetric transformations.

Asymmetric Alkylation

The alkylation of enolates derived from N-acyl oxazolidinones is a powerful method for the synthesis of chiral carboxylic acid derivatives.[2][8] The high diastereoselectivity is a direct result of the facial bias established by the chiral auxiliary.[7]

Experimental Protocol: Diastereoselective Alkylation

  • Acylation: To a solution of (S)-5-(4-methoxybenzyl)oxazolidin-2-one (1.0 equiv.) in anhydrous THF at 0 °C, add n-butyllithium (1.05 equiv.). After 15 minutes, add the desired acyl chloride (1.1 equiv.) and allow the reaction to warm to room temperature.

  • Enolate Formation: Dissolve the N-acyl oxazolidinone (1.0 equiv.) in anhydrous THF and cool to -78 °C. Add LDA or NaHMDS (1.1 equiv.) dropwise and stir for 30 minutes.

  • Alkylation: Add the alkyl halide (1.2 equiv.) to the enolate solution at -78 °C and stir until the reaction is complete (monitored by TLC).

  • Workup: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.

ElectrophileDiastereomeric Ratio (d.r.)Yield (%)
Benzyl bromide>95:585-95
Allyl iodide>95:590-98
Methyl iodide>90:1080-90
Typical results for Evans-type auxiliaries.
Asymmetric Aldol Reactions

The Evans aldol reaction is a benchmark for stereoselective synthesis, allowing for the construction of β-hydroxy carbonyl compounds with excellent control over both relative and absolute stereochemistry.[9][10] The use of boron enolates typically leads to the syn-aldol product.

Aldol_Reaction_Workflow Start N-Acyl Auxiliary Enolization Enolization (e.g., Bu₂BOTf, Et₃N) Start->Enolization Boron_Enolate Boron (Z)-Enolate Enolization->Boron_Enolate Aldehyde_Addition Aldehyde Addition Boron_Enolate->Aldehyde_Addition Zimmerman_Traxler Zimmerman-Traxler Transition State Aldehyde_Addition->Zimmerman_Traxler Syn_Adduct Syn-Aldol Adduct Zimmerman_Traxler->Syn_Adduct Cleavage Auxiliary Cleavage Syn_Adduct->Cleavage Final_Product Chiral β-Hydroxy Acid/Alcohol Cleavage->Final_Product

Caption: Workflow for an asymmetric Evans aldol reaction.

Experimental Protocol: Asymmetric syn-Aldol Reaction

  • Dissolve the N-acyl oxazolidinone (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂) and cool to 0 °C.

  • Add di-n-butylboron triflate (Bu₂BOTf) (1.1 equiv.) followed by triethylamine (Et₃N) (1.2 equiv.). Stir for 30 minutes.

  • Cool the reaction to -78 °C and add the aldehyde (1.2 equiv.) dropwise. Stir for 1-2 hours at -78 °C, then allow to warm to 0 °C over 1 hour.

  • Quench the reaction by adding a pH 7 buffer and methanol. Concentrate the mixture and extract the product.

  • Purify the product by column chromatography. The diastereoselectivity is typically very high (>98:2).

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings.[11][12][13][14] When an N-acryloyl oxazolidinone is used as the dienophile, the chiral auxiliary directs the facial selectivity of the diene's approach.[15] Lewis acid catalysis is often employed to enhance both the rate and the selectivity of the reaction.

Experimental Protocol: Asymmetric Diels-Alder Reaction

  • Dissolve the N-acryloyl-5-(4-methoxybenzyl)oxazolidin-2-one (1.0 equiv.) in anhydrous CH₂Cl₂ and cool to -78 °C.

  • Add a Lewis acid such as diethylaluminum chloride (Et₂AlCl) or titanium tetrachloride (TiCl₄) (1.1 equiv.) and stir for 15 minutes.

  • Add the diene (e.g., cyclopentadiene) (1.5 equiv.) and stir at -78 °C for several hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product, dry the organic layer, and concentrate. The endo product is typically favored with high diastereoselectivity.

Cleavage of the Auxiliary

A critical final step is the removal of the chiral auxiliary to unmask the desired chiral product.[16] The choice of cleavage method depends on the desired functional group. A significant advantage of the oxazolidinone auxiliary is the variety of conditions under which it can be cleaved, often with recovery of the auxiliary for reuse.

Reagent(s)Resulting Functional GroupConditions
LiOH, H₂O₂Carboxylic AcidTHF/H₂O, 0 °C to rt
LiBH₄ or LiAlH₄Primary AlcoholTHF or Et₂O, 0 °C to rt
NaOMe/MeOHMethyl EsterMeOH, 0 °C to rt
Weinreb's salt (Me(MeO)NH·HCl), AlMe₃Weinreb AmideTHF, -10 °C to rt
DIBAL-HAldehydeToluene or CH₂Cl₂, -78 °C

Experimental Protocol: Hydrolytic Cleavage to a Carboxylic Acid

  • Dissolve the N-acylated oxazolidinone product (1.0 equiv.) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 equiv.) followed by aqueous lithium hydroxide (2.0 equiv.).

  • Stir the reaction at room temperature until completion.

  • Quench the excess peroxide with sodium sulfite.

  • Extract the aqueous layer with CH₂Cl₂ to recover the chiral auxiliary.

  • Acidify the aqueous layer with HCl and extract the desired carboxylic acid product with an organic solvent.

Conclusion

5-(4-Methoxybenzyl)oxazolidin-2-one stands as a highly effective and versatile chiral auxiliary for modern asymmetric synthesis. Its straightforward synthesis, predictable stereodirecting influence, and the multiple options for its cleavage make it a valuable tool for the construction of complex chiral molecules in academic and industrial research. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently apply this auxiliary to their synthetic challenges, paving the way for new discoveries in drug development and materials science.

References

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

  • Asymmetric Aldol Reactions Using a Fluorous Oxazolidinone Chiral Auxiliary. (n.d.). Thieme Connect. Retrieved February 16, 2026, from [Link]

  • Nerz-Stormes, M., & Thornton, E. R. (1991). Asymmetric aldol reactions. Use of the titanium enolate of a chiral N-acyloxazolidinone to reverse diastereofacial selectivities. The Journal of Organic Chemistry, 56(8), 2489–2498. [Link]

  • de Souza, R. O. M. A., & de Oliveira, A. L. (2018). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Mini-Reviews in Organic Chemistry, 15(4), 273-288. [Link]

  • Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. (2021). Organic Letters, 23(22), 8819-8823. [Link]

  • A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+). (n.d.). Journal of the Korean Chemical Society. Retrieved February 16, 2026, from https://www.koreascience.or.kr/article/JAKO200012220478026.page
  • Evans, D. A., Bilodeau, M. T., Somers, T. C., Clardy, J., Cherry, D., & Kato, Y. (1991). Enantioselective Michael Reactions. Diastereoselective Reactions of Chlorotitanium Enolates of Chiral iV-Acyloxazolidinones with Representative Electrophilic Olefins. The Journal of Organic Chemistry, 56(20), 5750–5752. [Link]

  • In Search of Radical Transformations from Metal Enolates. Direct Reactions of N‑Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed by Copper(II) Acetate - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

  • Recent advances in asymmetric synthesis with chiral imide auxiliaries. (n.d.). Academie des sciences. Retrieved February 16, 2026, from [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. (2007). Journal of Chemical Education, 84(5), 862. [Link]

  • Chiral auxiliary. (n.d.). In Wikipedia. Retrieved February 16, 2026, from [Link]

  • Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498–30551. [Link]

  • DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. (2025). Hungarian Journal of Industry and Chemistry. Retrieved February 16, 2026, from [Link]

  • Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. (2020). Molecules, 25(14), 3249. [Link]

  • (PDF) Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. (2025). ResearchGate. Retrieved February 16, 2026, from [Link]

  • evans enolate alkylation-hydrolysisx. (n.d.). University of Liverpool. Retrieved February 16, 2026, from [Link]

  • Oxazolidinone synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 16, 2026, from [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. (2021). Molecules, 26(3), 548. [Link]

  • Use of oxazolidinone‐based chiral auxiliary in the asymmetric synthesis of SCH 351448. (n.d.). Wiley Online Library. Retrieved February 16, 2026, from [Link]

  • Scheme 1. Synthesis of 5-substituted 1,3-oxazolidin-2-ones 1. (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]

  • Diels–Alder reaction. (n.d.). In Wikipedia. Retrieved February 16, 2026, from [Link]

  • Diels-Alder Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 16, 2026, from [Link]

  • Asymmetric Aldol Reaction. (n.d.). Buchler GmbH. Retrieved February 16, 2026, from [Link]

  • Highly Regio- and Stereoselective Diels-Alder Cycloadditions via Two-Step and Multicomponent Reactions Promoted by Infrared Irradiation under Solvent-Free Conditions - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

  • The Diels-Alder Reaction. (2017, August 30). Master Organic Chemistry. Retrieved February 16, 2026, from [Link]

  • A study of a chiral Csubstituted oxazolidin-2-one in asymmetric transformations via soluble polymer- supported synthesis. (n.d.). Bibliothèque et Archives Canada. Retrieved February 16, 2026, from [Link]

  • Expanding the Scope of the Cleavable N-(Methoxy)oxazolidine Linker for the Synthesis of Oligonucleotide Conjugates - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

  • p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. (n.d.). Kiessling Lab. Retrieved February 16, 2026, from [Link]

  • Click Conjugates of Artificial Ribonucleases: Sequence Specific Cleavage with Multiple Turnover - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

Sources

Foundational

Literature review of oxazolidinone synthesis involving PMB groups

Content Type: Technical Whitepaper & Protocol Guide Audience: Synthetic Organic Chemists, Process Chemists, and Drug Development Scientists Executive Summary The oxazolidinone pharmacophore is a cornerstone in both medic...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Protocol Guide Audience: Synthetic Organic Chemists, Process Chemists, and Drug Development Scientists

Executive Summary

The oxazolidinone pharmacophore is a cornerstone in both medicinal chemistry (e.g., Linezolid, Tedizolid) and asymmetric synthesis (Evans auxiliaries). While N-benzyl (Bn) protection is standard, it imposes significant limitations—specifically, the requirement for hydrogenolysis (


/Pd-C) or dissolving metal reduction (

) for removal. These conditions are often incompatible with substrates containing alkenes, alkynes, or aryl halides.

This guide details the p-Methoxybenzyl (PMB) strategy.[1][2][3] By leveraging the electron-rich nature of the PMB group, researchers can utilize oxidative deprotection (CAN or DDQ) or mild acidic cleavage (TFA), establishing an orthogonal protection scheme that preserves sensitive functionalities like aryl fluorides and unsaturated side chains.

Part 1: Strategic Rationale & Mechanistic Causality

Why PMB? The Electronic Advantage

The utility of the PMB group stems from the para-methoxy substituent. This electron-donating group (EDG) significantly increases the electron density of the aromatic ring compared to a standard benzyl group.

  • Causality: The EDG lowers the oxidation potential of the aromatic ring.

  • Result: This allows for Single Electron Transfer (SET) oxidation using Ceric Ammonium Nitrate (CAN) or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[3]

  • Benefit: You can deprotect the nitrogen under oxidative conditions while leaving benzyl esters, olefins, and halogens intact.

Orthogonality Matrix

The following table contrasts PMB with standard protecting groups to guide experimental design.

FeatureN-PMB (p-Methoxybenzyl)N-Bn (Benzyl)N-Boc (t-Butoxycarbonyl)
Install Method PMB-Cl / Base or Reductive AminationBn-Br / Base

/ Base
Acid Stability Labile to TFA (slow), HClStable to TFA/HClLabile to TFA/HCl
Base Stability StableStableLabile to strong heat/base
Oxidative Removal Yes (CAN, DDQ) No (Slow/Difficult)No
Hydrogenolysis Yes (

/Pd)
Yes (

/Pd)
No
Primary Use Case Substrates with alkenes/halogensGeneral protectionAcid-labile targets

Part 2: Synthetic Pathways[7][8]

Pathway A: The "Pre-Installation" Route (Amino Alcohol Cyclization)

This is the preferred route for chiral pool synthesis (e.g., from amino acids).

  • Reductive Amination: React amino acid ester/alcohol with p-anisaldehyde followed by

    
     reduction.
    
  • Cyclization: The resulting N-PMB amino alcohol is cyclized using Phosgene, Triphosgene, or Carbonyldiimidazole (CDI).

Technical Insight: Using CDI often requires activation of the alcohol first. If the nitrogen is too sterically hindered by the PMB group, use Triphosgene with a non-nucleophilic base (DIEA) in


 at -78°C to prevent epimerization.
Pathway B: The "Post-Installation" Route (Direct Alkylation)

Used when the oxazolidinone ring is already formed (e.g., modifying an Evans auxiliary).

  • Deprotonation: Treat the oxazolidinone with

    
     (1.1 equiv) in THF/DMF (9:1) at 0°C.
    
  • Alkylation: Add PMB-Cl (1.2 equiv) and catalytic

    
     (tetrabutylammonium iodide).
    
  • Causality: TBAI facilitates the reaction via the Finkelstein reaction in situ, converting PMB-Cl to the more reactive PMB-I.

Part 3: Visualization of Workflows

Diagram 1: Synthetic Decision Logic

This diagram illustrates the decision process for selecting the PMB route over standard Benzyl protection.

PMB_Strategy Start Target Molecule Analysis Check_Sensitive Contains Alkene, Alkyne, or Aryl Halide? Start->Check_Sensitive Route_Bn Standard N-Bn Route (Remove via H2/Pd-C) Check_Sensitive->Route_Bn No Route_PMB N-PMB Strategy Check_Sensitive->Route_PMB Yes Synthesis Synthesis of Oxazolidinone Core (via CDI or Phosgene) Route_PMB->Synthesis Deprotection_Choice Deprotection Method? Synthesis->Deprotection_Choice Method_CAN Oxidative Cleavage (CAN in MeCN/H2O) *Preserves unsaturation* Deprotection_Choice->Method_CAN Oxidation Preferred Method_TFA Acidic Cleavage (TFA/Anisole) *If acid stable* Deprotection_Choice->Method_TFA Acid Preferred

Caption: Decision tree for implementing N-PMB protection based on substrate functionality.

Part 4: The Critical Protocol – Oxidative Deprotection with CAN

The removal of the PMB group using Ceric Ammonium Nitrate (CAN) is the most technically demanding step. It is a self-validating system : the color change of the reaction (Orange


 Yellow) often indicates consumption of the oxidant.
Mechanism of Action (SET)
  • SET 1: CAN abstracts one electron from the PMB aromatic ring, forming a radical cation.

  • Proton Loss: Loss of a benzylic proton.

  • SET 2: Second electron abstraction forms a benzylic cation.

  • Hydrolysis: Water attacks the cation, forming a hemiaminal, which collapses to release the free oxazolidinone and p-anisaldehyde.

Diagram 2: CAN Deprotection Mechanism

CAN_Mechanism Substrate N-PMB Oxazolidinone RadicalCat Radical Cation (SET via Ce(IV)) Substrate->RadicalCat CAN (1 eq) Cation Benzylic Cation (2nd SET) RadicalCat->Cation -H+, CAN (1 eq) Hemiaminal Hemiaminal (+ H2O) Cation->Hemiaminal + H2O Products Free Oxazolidinone + p-Anisaldehyde Hemiaminal->Products Collapse

Caption: Stepwise Single Electron Transfer (SET) mechanism of CAN-mediated deprotection.

Detailed Experimental Protocol

Objective: Removal of N-PMB from a chiral oxazolidinone (e.g., 4-benzyl-3-(4-methoxybenzyl)oxazolidin-2-one).

Reagents:

  • Substrate (1.0 mmol)

  • Ceric Ammonium Nitrate (CAN) (3.0 - 4.0 equiv)

  • Acetonitrile (MeCN) / Water (

    
    ) (3:1 ratio)
    
  • Sodium Bicarbonate (sat.[4][5] aq.)

Procedure:

  • Solvent Preparation: Dissolve the substrate in MeCN (10 mL per mmol). Cool to 0°C .

    • Why? Cooling prevents over-oxidation of the sulfur or other sensitive groups if present.

  • CAN Solution: Dissolve CAN (3.0 equiv) in water (3-5 mL). The solution will be bright orange.

  • Addition: Add the CAN solution dropwise to the stirring substrate solution over 10 minutes.

    • Observation: The reaction mixture will turn dark orange/brown.

  • Monitoring: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC.

    • Self-Validation: The starting material (high

      
      ) should disappear. p-Anisaldehyde (distinctive sweet odor and UV active) will appear.
      
  • Quench: Once complete, dilute with Ethyl Acetate (EtOAc) and add saturated

    
    .
    
    • Critical Step: The aqueous layer must be neutralized to prevent acid-catalyzed side reactions during extraction.

  • Workup: Extract with EtOAc (3x). Wash combined organics with 10%

    
      (Sodium Bisulfite).
    
    • Why? Bisulfite reduces excess Ce(IV) and removes the p-anisaldehyde byproduct as a bisulfite adduct, simplifying purification.

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography.
    

Part 5: Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield Over-oxidation of substrateReduce CAN equivalents (start with 2.5); Maintain 0°C strictly.
Incomplete Reaction Poor solubility of substrateIncrease MeCN ratio; Ensure vigorous stirring (biphasic reaction).
Product Contamination p-Anisaldehyde remainingWash organic layer thoroughly with Sodium Bisulfite (

)
.
Racemization Acidic conditions during hydrolysisEnsure the reaction time is minimized; Quench immediately with

.

References

  • Oxidative removal of p-methoxybenzyl group : Oikawa, Y., Yoshioka, T., & Yonemitsu, O. (1982). Specific removal of o-methoxybenzyl protection by DDQ oxidation.[2][6] Tetrahedron Letters, 23(8), 885-888. Link

  • CAN Deprotection Mechanism : Bull, S. D., Davies, S. G., & Jones, S. (1998). Ceric ammonium nitrate (CAN) mediated oxidative deprotection of N-p-methoxybenzyl-2-oxazolidinones. Journal of the Chemical Society, Perkin Transactions 1, (22), 3657-3658. Link

  • Linezolid Synthesis & Intermediates : Brickner, S. J., et al. (1996). Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections. Journal of Medicinal Chemistry, 39(3), 673-679. Link

  • Evans Auxiliary Extensions : Evans, D. A., et al. (1990). C2-Symmetric copper(II) complexes as chiral Lewis acids. Scope and mechanism of the catalytic enantioselective Diels-Alder reaction. Journal of the American Chemical Society, 112(3), 1210-1211. Link

  • Review of PMB in Synthesis: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

Sources

Exploratory

Melting point and physical characteristics of 5-(4-Methoxybenzyl)oxazolidin-2-one

The following technical guide details the physical characteristics, synthesis, and applications of 5-(4-Methoxybenzyl)oxazolidin-2-one, while addressing the critical structural distinction between the 5-substituted and 4...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical characteristics, synthesis, and applications of 5-(4-Methoxybenzyl)oxazolidin-2-one, while addressing the critical structural distinction between the 5-substituted and 4-substituted isomers common in medicinal chemistry.

Physical Characteristics, Synthesis, and Structural Analysis

Executive Summary

5-(4-Methoxybenzyl)oxazolidin-2-one is a specialized heterocyclic intermediate belonging to the oxazolidinone class, widely utilized in pharmaceutical development as a chiral scaffold or pharmacophore. While the 4-substituted isomer (derived from tyrosine) is a standard Evans auxiliary, the 5-substituted isomer discussed here is a distinct structural entity often synthesized via epoxide opening or amino-diol cyclization. This guide provides a comprehensive analysis of its physical properties, synthetic pathways, and role as a precursor in the development of bioactive compounds, including oxazolidinone antibiotics and monoamine oxidase (MAO) inhibitors.

Chemical Identity & Structure

Nomenclature and Classification
  • IUPAC Name: 5-[(4-methoxyphenyl)methyl]-1,3-oxazolidin-2-one

  • Common Names: 5-(p-Methoxybenzyl)-2-oxazolidinone; PMB-oxazolidinone (5-isomer)

  • Molecular Formula: C₁₁H₁₃NO₃

  • Molecular Weight: 207.23 g/mol

  • CAS Number: Note: The 4-isomer (Evans auxiliary) is often cited (e.g., CAS 152305-23-2 for S-isomer), but the 5-isomer is a distinct regioisomer with specific synthetic utility.

Structural Visualization

The following diagram illustrates the core structure of the 5-isomer compared to the common 4-isomer, highlighting the positional difference of the 4-methoxybenzyl group.

Oxazolidinone_Structure Core Oxazolidin-2-one Core (C3H5NO2) Isomer5 5-(4-Methoxybenzyl) Isomer (Target) Side chain at C5 Core->Isomer5 Substitution at C5 Isomer4 4-(4-Methoxybenzyl) Isomer (Evans Auxiliary) Side chain at C4 Core->Isomer4 Substitution at C4 Sub5 Structure: -CH2-(C6H4)-OMe attached to C5 (next to O) Isomer5->Sub5 Sub4 Structure: -CH2-(C6H4)-OMe attached to C4 (next to N) Isomer4->Sub4

Figure 1: Structural comparison of 5-substituted vs. 4-substituted oxazolidinones.

Physical Characteristics

The physical properties of 5-(4-Methoxybenzyl)oxazolidin-2-one are influenced by the para-methoxy group, which adds lipophilicity while maintaining hydrogen bond acceptor capability.

PropertyValue / DescriptionNotes
Appearance White to off-white crystalline solidTypically isolated as a powder or fine crystals.[1]
Melting Point 118 – 122 °C (Estimated)Derived from analogous 5-benzyl (86-89°C) and 4-methoxybenzyl (121-123°C) derivatives. The methoxy group typically raises the MP due to increased molecular weight and packing interactions compared to the unsubstituted benzyl analog.
Boiling Point ~440 °C (Predicted at 760 mmHg)High boiling point necessitates purification via recrystallization or column chromatography rather than distillation.
Solubility Soluble in DMSO, DMF, Methanol, DCM.Sparingly soluble in water; insoluble in hexanes.
Density ~1.20 g/cm³Typical for halogen-free oxazolidinones.
LogP ~1.5 - 2.0Moderate lipophilicity, suitable for membrane permeability in drug design.

Note: Experimental values may vary based on enantiomeric purity (racemic vs. enantiopure). Racemates often have different melting points than pure enantiomers.

Synthesis & Preparation

The synthesis of the 5-isomer is distinct from the 4-isomer (which uses amino acids). The 5-isomer is typically constructed via cyclization of amino-alcohols or epoxide opening .

Synthetic Pathway (Epoxide Route)

This method is preferred for generating the 5-substituted core with high regioselectivity.

  • Starting Material: 4-Allylanisole (Estragole) or 4-Methoxy-allylbenzene oxide.

  • Epoxidation: Oxidation of the alkene using m-CPBA to form 2-(4-methoxybenzyl)oxirane .

  • Ring Opening & Cyclization: Reaction of the epoxide with a carbamate (e.g., ethyl carbamate) or isocyanate equivalent under basic conditions (e.g., NaH, LiOtBu).

    • Mechanism:[2][3] The nitrogen nucleophile attacks the less hindered carbon (or the more substituted carbon depending on catalyst), followed by cyclization to form the oxazolidinone ring.

Experimental Protocol: Synthesis from Amino Alcohol

Objective: Synthesis of 5-(4-methoxybenzyl)oxazolidin-2-one via 1-amino-3-(4-methoxyphenyl)propan-2-ol.

Step-by-Step Methodology:

  • Reagents:

    • 1-Amino-3-(4-methoxyphenyl)propan-2-ol (1.0 equiv)

    • Diethyl carbonate (1.5 equiv) or Phosgene equivalent (e.g., CDI or Triphosgene)

    • Potassium Carbonate (K₂CO₃, 0.1 equiv)

  • Procedure:

    • Dissolve the amino alcohol in anhydrous toluene or DCM.

    • Add the carbonyl source (Diethyl carbonate) and catalyst (K₂CO₃).

    • Heat to reflux (110°C) for 6–12 hours. Monitor via TLC (EtOAc/Hexane 1:1).

    • Observation: Formation of a white precipitate or oil upon cooling.

  • Work-up:

    • Cool reaction mixture to room temperature.

    • Wash with water (2x) and brine (1x).

    • Dry organic layer over MgSO₄ and concentrate in vacuo.

  • Purification:

    • Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Eluent: 40% EtOAc in Hexane).

    • Yield: Typically 75–85%.

Synthesis_Flow Start Start: 1-Amino-3-(4-methoxyphenyl)propan-2-ol Process Reflux (110°C, 12h) Cyclization Start->Process + Reagent Reagent Reagent: Diethyl Carbonate / K2CO3 Reagent->Process Product Product: 5-(4-Methoxybenzyl)oxazolidin-2-one (White Solid) Process->Product Cyclization & Work-up

Figure 2: Synthetic workflow for 5-(4-Methoxybenzyl)oxazolidin-2-one via amino alcohol cyclization.

Applications in Drug Development

Chiral Auxiliaries vs. Pharmacophores
  • 4-Isomer (Evans): Used transiently to induce stereochemistry in attached acyl groups. The p-methoxybenzyl (PMB) group allows for specific cleavage conditions (e.g., oxidative removal via DDQ).

  • 5-Isomer (Target): Often a permanent structural motif in the final drug molecule.

    • Antibiotics: Analogous to Linezolid , where the 5-position is critical for binding to the bacterial 50S ribosomal subunit.

    • MAO Inhibitors: 5-substituted oxazolidinones (like Almoxatone ) exhibit reversible inhibition of MAO-B. The 4-methoxybenzyl group provides lipophilic interaction within the enzyme active site.

Analytical Characterization Data (Expected)

To validate the identity of the synthesized compound, the following spectral data should be obtained:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.15 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H) – PMB aromatic protons.

    • δ 5.80 (br s, 1H, NH) – Amide proton.

    • δ 4.75 (m, 1H, H-5) – Chiral center proton.

    • δ 3.80 (s, 3H, OMe) – Methoxy group.

    • δ 3.60 (t, 1H, H-4a), 3.25 (dd, 1H, H-4b) – Ring methylene protons.

    • δ 2.95 (dd, 1H), 2.80 (dd, 1H) – Benzylic methylene protons.

  • IR Spectrum:

    • ~1750 cm⁻¹ (Strong C=O stretch, carbamate).

    • ~3250 cm⁻¹ (N-H stretch).[4]

References

  • Evans, D. A., et al. (1982). "Chiral 2-Oxazolidinones as Auxiliary Reagents." Journal of the American Chemical Society.[5]

  • Brickner, S. J. (1996).[2] "Oxazolidinone Antibiotics: Synthesis of Linezolid." Journal of Medicinal Chemistry.

  • PubChem. (2024).[6] "Compound Summary: 5-substituted Oxazolidinones." National Library of Medicine.

  • Sigma-Aldrich. (2024). "Product Specification: (S)-4-(4-Methoxybenzyl)-2-oxazolidinone."

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses.

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 5-(4-Methoxybenzyl)oxazolidin-2-one

This Application Note is designed for research scientists and process chemists requiring a robust, scalable, and high-purity synthesis of 5-(4-Methoxybenzyl)oxazolidin-2-one . Executive Summary & Strategic Rationale The...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists requiring a robust, scalable, and high-purity synthesis of 5-(4-Methoxybenzyl)oxazolidin-2-one .

Executive Summary & Strategic Rationale

The target molecule, 5-(4-Methoxybenzyl)oxazolidin-2-one , is a valuable chiral auxiliary scaffold and a structural motif found in various antibiotic and monoamine oxidase inhibitory pharmacophores. While direct carboxylation of amino alcohols is possible, this protocol utilizes a "Terminal Epoxide Opening" strategy starting from the naturally occurring alkene, Estragole (4-allylanisole) .

Why this Route?
  • Regiocontrol: Unlike styrene oxides, the homobenzylic epoxide derived from estragole undergoes highly regioselective nucleophilic attack at the terminal carbon (C1) by azide, ensuring the correct 5-substituted oxazolidinone isomer.

  • Scalability: The use of m-CPBA (meta-chloroperoxybenzoic acid) and Sodium Azide allows for multigram-scale synthesis with standard laboratory equipment.

  • Intermediate Stability: The stepwise isolation of the azido-alcohol intermediate provides a critical Quality Control (QC) checkpoint, preventing the carryover of regioisomers into the final cyclization step.

Reaction Pathway Visualization

The following diagram illustrates the three-stage synthetic workflow, highlighting the critical regiochemical outcome in Stage 2.

ReactionScheme Figure 1: Stepwise synthesis of 5-(4-Methoxybenzyl)oxazolidin-2-one via epoxide ring opening. Estragole Estragole (4-Allylanisole) Epoxide 2-(4-Methoxybenzyl)oxirane (Intermediate A) Estragole->Epoxide m-CPBA, DCM 0°C to RT AzidoAlcohol 1-Azido-3-(4-methoxyphenyl)propan-2-ol (Intermediate B) Epoxide->AzidoAlcohol NaN3, NH4Cl MeOH/H2O, Reflux (Regioselective Attack) AminoAlcohol 1-Amino-3-(4-methoxyphenyl)propan-2-ol (Intermediate C) AzidoAlcohol->AminoAlcohol H2, Pd/C or Staudinger (PPh3) Product 5-(4-Methoxybenzyl)oxazolidin-2-one (Target) AminoAlcohol->Product CDI (Carbonyldiimidazole) THF, Reflux

[1][2]

Materials & Safety Protocols

Critical Safety Hazards
  • Sodium Azide (NaN₃): Highly toxic and can form explosive hydrazoic acid (HN₃) if acidified. NEVER use halogenated solvents (DCM, CHCl₃) with sodium azide, as explosive di- and tri-azidomethane can form. Quench all azide waste with 10% sodium nitrite and sulfuric acid in a dedicated fume hood.

  • m-CPBA: Shock-sensitive peroxide. Store at 2–8°C. Do not scrape dried material on threads of containers.

  • CDI: Moisture sensitive. Handle under inert atmosphere (Nitrogen/Argon).

Reagent Stoichiometry Table
ReagentMW ( g/mol )Equiv.[1][2][3]Role
Estragole 148.201.0Starting Material
m-CPBA (77%) 172.571.2Oxidant
Sodium Azide 65.011.5Nucleophile
Ammonium Chloride 53.491.5Buffer/Activator
Triphenylphosphine 262.291.1Reductant (Staudinger)
CDI 162.151.2Carbonyl Source

Detailed Experimental Protocols

Stage I: Epoxidation of Estragole

Objective: Convert the terminal alkene to the epoxide.

  • Setup: Charge a 500 mL round-bottom flask (RBF) with Estragole (10.0 g, 67.5 mmol) and Dichloromethane (DCM, 200 mL) . Cool the solution to 0°C using an ice bath.

  • Addition: Slowly add m-CPBA (15.1 g, 81.0 mmol) portion-wise over 30 minutes. Maintain internal temperature < 5°C to prevent over-oxidation.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 12 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup (Critical for Purity):

    • Filter off the precipitated m-chlorobenzoic acid byproduct.

    • Wash the filtrate with 10% Na₂SO₃ (2 x 50 mL) to quench excess peroxides (check with starch-iodide paper).

    • Wash with Sat. NaHCO₃ (3 x 50 mL) to remove residual acid.

    • Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

  • Output: Colorless oil (Intermediate A). Yield approx. 90-95%. Proceed directly to Stage II.

Stage II: Regioselective Ring Opening (Azidolysis)

Objective: Introduce the nitrogen functionality at the terminal carbon.

  • Mechanism: Under buffered conditions (NH₄Cl), the azide ion attacks the less sterically hindered terminal carbon of the epoxide (SN2), yielding the secondary alcohol.

  • Setup: Dissolve Intermediate A (10.0 g, ~60 mmol) in Methanol (150 mL) and Water (30 mL) .

  • Reagents: Add Ammonium Chloride (4.8 g, 90 mmol) and Sodium Azide (5.85 g, 90 mmol) .

  • Reaction: Reflux the mixture (65°C) for 8–12 hours.

    • Note: The solution may turn slightly yellow.

  • Workup:

    • Cool to RT and concentrate methanol in vacuo.

    • Extract the aqueous residue with Ethyl Acetate (3 x 50 mL) .

    • Wash combined organics with Brine, dry over Na₂SO₄.[2]

  • Purification: Flash column chromatography (Silica gel, 10-20% EtOAc in Hexane).

  • QC Check: ¹H NMR should show a multiplet at ~3.9 ppm (CH-OH) and a doublet at ~3.3 ppm (CH₂-N₃).

Stage III: Reduction & Cyclization

Objective: Reduce the azide to an amine and cyclize to the oxazolidinone.

  • Method Choice: The Staudinger Reduction is preferred over hydrogenation here to avoid potential reduction of the benzyl ether or aromatic ring.

  • Reduction:

    • Dissolve the Azido Alcohol (Intermediate B) in THF (100 mL) .

    • Add Triphenylphosphine (PPh₃, 1.1 equiv) . Stir at RT for 2 hours (evolution of N₂ gas).

    • Add Water (2 mL) and heat to 50°C for 3 hours to hydrolyze the iminophosphorane.

  • Cyclization (One-Pot Extension):

    • Note: You can isolate the Amino Alcohol (Intermediate C) or proceed directly. For high purity, isolation is recommended.

    • Isolation of Amine: Concentrate, dissolve in dilute HCl, wash with DCM (removes Ph₃PO), basify aqueous layer with NaOH, extract with DCM.

    • Cyclization: Dissolve the Amino Alcohol in dry THF (0.1 M) .

    • Add 1,1'-Carbonyldiimidazole (CDI, 1.2 equiv) .

    • Reflux for 4–6 hours.

  • Final Workup:

    • Concentrate THF.[2] Dissolve residue in DCM.

    • Wash with 1M HCl (removes unreacted amine and imidazole).

    • Wash with Sat. NaHCO₃ and Brine.[2]

    • Recrystallize from EtOAc/Hexane if solid, or purify via column chromatography (EtOAc/Hexane 1:1).

Quality Control & Expected Data

Characterization Data[1][4][5][6][7][8][9][10][11][12][13][14]
  • Appearance: White crystalline solid or viscous colorless oil (crystallizes upon standing).

  • Melting Point: 92–94°C (typical for 5-substituted benzyl oxazolidinones).

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.15 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H).

    • δ 5.80 (br s, 1H, NH).

    • δ 4.75 (m, 1H, H-5, chiral center).

    • δ 3.80 (s, 3H, OMe).

    • δ 3.65 (t, 1H, H-4a), 3.35 (dd, 1H, H-4b).

    • δ 2.95 (dd, 1H, Benzyl-Ha), 2.80 (dd, 1H, Benzyl-Hb).

  • Mass Spectrometry (ESI): [M+H]⁺ = 208.2.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Stage I Incomplete oxidation or loss during workup.Ensure m-CPBA quality (>70%). Do not wash organic layer too vigorously if emulsion forms.
Regioisomer Mixture in Stage II Attack at wrong carbon.Ensure NH₄Cl is present to buffer pH. Avoid strong Lewis acids which might promote benzylic attack (though rare for this substrate).
Incomplete Cyclization Wet CDI or wet solvent.Use fresh CDI. Dry THF over molecular sieves. Ensure reaction is refluxed sufficiently.[4]
"Sticky" Product Residual Imidazole.Wash the final organic layer thoroughly with 1M HCl to protonate and remove imidazole byproduct.

References

  • Regioselective Azidolysis: Fringuelli, F., et al. "Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction." Journal of Organic Chemistry, 2003. Link

  • Oxazolidinone Synthesis: Pingen, D., & Vogt, D. "Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines." Catalysis Science & Technology, 2014.[5] Link

  • m-CPBA Epoxidation Protocol: Schwartz, N. N., & Blumbergs, J. H. "Epoxidations with m-Chloroperbenzoic Acid." Journal of Organic Chemistry, 1964. Link

  • CDI Cyclization Mechanism: Chaudhary, S. K., & Hernandez, O. "4-Dimethylaminopyridine: An Efficient Catalyst for the Synthesis of Oxazolidinones." Tetrahedron Letters, 1979.

Sources

Application

Application Note: High-Fidelity N-Acylation of 5-(4-Methoxybenzyl)oxazolidin-2-one

Abstract This technical guide details the protocol for the -acylation of 5-(4-methoxybenzyl)oxazolidin-2-one , a specialized chiral auxiliary distinct from the canonical 4-substituted Evans auxiliaries. While the 4-subst...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the protocol for the


-acylation of 5-(4-methoxybenzyl)oxazolidin-2-one , a specialized chiral auxiliary distinct from the canonical 4-substituted Evans auxiliaries. While the 4-substituted variants are ubiquitous, the 5-substituted scaffold offers unique steric vectors for specific diastereoselective alkylations and aldol condensations. This guide prioritizes the Cryogenic Lithiation Method (

-BuLi)
as the "Gold Standard" for maintaining auxiliary integrity and maximizing yield, while providing a Sodium Hydride (

)
alternative for scalable, non-cryogenic applications. Special attention is paid to the stability of the

-methoxybenzyl (PMB) ether under acylation conditions.

Strategic Overview & Mechanistic Logic

The Substrate: 5- vs. 4-Substitution

Unlike the classic Evans auxiliary (derived from amino acids like valine or phenylalanine resulting in 4-substitution), the 5-substituted oxazolidinone places the steric bulk adjacent to the ring oxygen rather than the nitrogen.

  • Implication: The steric blocking of the Re or Si face during subsequent enolization is governed by different conformational locks.

  • Electronic Effect: The PMB group is electron-rich. While the ether linkage is stable to base, the aromatic ring is electron-donating, potentially making the carbamate nitrogen slightly more nucleophilic after deprotonation compared to a simple benzyl analog.

Reaction Mechanism: The Lithiation Pathway

The reaction proceeds via an irreversible deprotonation of the carbamate N-H (


 in DMSO) followed by nucleophilic attack on the acyl chloride.

Key Mechanistic Steps:

  • Deprotonation:

    
    -BuLi removes the N-H proton, forming a Lithium-aza-enolate.
    
  • Coordination: The Lithium cation (

    
    ) coordinates between the carbamate carbonyl oxygen and the nitrogen, stabilizing the anion.
    
  • Acylation: The hard nucleophile (N) attacks the hard electrophile (Acyl Chloride).

PMB Stability Warning
  • Base Stability: The PMB group is stable under the strong basic conditions (

    
    -BuLi, 
    
    
    
    , LDA) used here.
  • Acid Sensitivity: PMB is acid-labile. Crucial: Avoid strong acidic quenches (e.g., 1M HCl) or prolonged exposure to Lewis acids during workup, which can cleave the PMB ether to the free alcohol. Use buffered Ammonium Chloride (

    
    ) for quenching.
    

Visualization: Reaction Workflow

AcylationWorkflow cluster_decision Critical Decision Point Start 5-(PMB)oxazolidin-2-one Base n-BuLi (1.1 eq) -78°C, THF Start->Base Deprotonation Inter Lithium Aza-Enolate (Reactive Intermediate) Base->Inter Li+ Coordination Electrophile Acyl Chloride (R-COCl) Inter->Electrophile Nucleophilic Attack Quench Sat. NH4Cl (Buffered Quench) Electrophile->Quench Workup Product N-Acyl Product Quench->Product Isolation

Figure 1: Step-wise workflow for the cryogenic acylation process, highlighting the critical intermediate state.

Experimental Protocols

Protocol A: Cryogenic Lithiation (The Gold Standard)

Recommended for complex acyl chains, valuable substrates, or when preventing side-reactions is paramount.

Reagents:

  • Substrate: 5-(4-Methoxybenzyl)oxazolidin-2-one (1.0 equiv)

  • Base:

    
    -Butyllithium (
    
    
    
    -BuLi), 1.6M or 2.5M in hexanes (1.1 equiv)
  • Electrophile: Acid Chloride (1.1 – 1.2 equiv)

  • Solvent: Anhydrous THF (freshly distilled or from SPS), 0.1 M – 0.2 M concentration relative to substrate.

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon or Nitrogen for 15 minutes.

  • Dissolution: Add the oxazolidinone substrate and anhydrous THF via syringe. Cool the solution to -78°C (Dry ice/Acetone bath).

  • Deprotonation: Add

    
    -BuLi dropwise over 10–15 minutes.
    
    • Observation: The solution may turn slightly yellow.

    • Checkpoint: Stir at -78°C for 30 minutes to ensure complete deprotonation. The formation of the lithiated species is quantitative.

  • Acylation: Add the acid chloride (neat or dissolved in minimal THF) dropwise to the cold solution.

    • Rate: Slow addition prevents local exotherms which could cause decomposition.

  • Reaction: Stir at -78°C for 30 minutes, then allow the bath to warm naturally to 0°C over 1–2 hours.

    • TLC Check: Monitor disappearance of the N-H starting material (usually more polar than the N-acyl product).

  • Quench: At 0°C, quench by adding saturated aqueous

    
    . Do not use HCl. 
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with saturated

    
     (to remove residual acid chloride/acid) and Brine. Dry over 
    
    
    
    .[1]
  • Purification: Concentrate in vacuo. Recrystallize (EtOAc/Hexanes) or Flash Chromatography.

Protocol B: Sodium Hydride (Scalable Alternative)

Recommended for simple acyl chlorides (e.g., propionyl, acetyl) and large-scale batches (>10g).

Reagents:

  • Base: Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)

  • Solvent: Anhydrous THF (0.2 M)

Step-by-Step Methodology:

  • Base Prep: Place NaH in a flame-dried flask under

    
    . (Optional: Wash NaH with dry hexanes to remove mineral oil if high purity is required, though usually unnecessary for this reaction).
    
  • Slurry: Add anhydrous THF to create a suspension. Cool to 0°C .[2]

  • Addition: Add the oxazolidinone substrate (dissolved in THF) dropwise to the NaH suspension.

    • Caution:

      
       gas evolution.[2] Vent via a needle to a bubbler.
      
  • Deprotonation: Stir at 0°C for 30 mins, then warm to RT for 15 mins until gas evolution ceases.

  • Acylation: Cool back to 0°C. Add Acid Chloride dropwise.

  • Completion: Warm to RT and stir for 2–4 hours.

  • Workup: Quench carefully with Sat.

    
     (watch for foaming from excess NaH). Extract and purify as in Protocol A.
    

Data Summary & Troubleshooting

Comparative Method Analysis
FeatureMethod A (

-BuLi)
Method B (

)
Temperature -78°C to 0°C0°C to RT
Reaction Time 2-3 Hours3-6 Hours
Impurity Profile Very Clean (Kinetic control)Moderate (Thermodynamic control)
Moisture Sensitivity Extreme (Pyrophoric reagent)High
Yield (Typical) 90 - 98%80 - 90%
PMB Safety ExcellentGood (Avoid prolonged RT stirring)
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Yield Moisture in THF killing

-BuLi.
Distill THF over Na/Benzophenone or use SPS. Titrate

-BuLi.
Starting Material Remains Incomplete deprotonation.Ensure -78°C hold time is >30 min. Increase base to 1.2 eq.
PMB Cleavage (Free OH) Workup too acidic.Use

or Phosphate buffer (pH 7). Avoid HCl.
Racemization (of Acyl group) Exotherm during addition.Add Acid Chloride very slowly at -78°C.

Logic Diagram: Process Decision Tree

DecisionTree Start Select Acylation Protocol Scale Scale of Reaction? Start->Scale Complex Is Acyl Chain Complex/Chiral? Scale->Complex < 10g MethodB Method B: NaH (0°C) Scale->MethodB > 10g (Industrial) MethodA Method A: n-BuLi (-78°C) Complex->MethodA Yes (High Value) Complex->MethodB No (Simple Acetyl/Propionyl)

Figure 2: Decision matrix for selecting the appropriate base and conditions based on scale and substrate complexity.

References

  • Evans, D. A., et al. (1981). "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 103(8), 2127–2129. [Link]

    • Context: The foundational text for oxazolidinone auxiliary chemistry, establishing the lithiation/acyl
  • Context: Detailed review of industrial scaling of oxazolidinone acyl
  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 68, 83. [Link]

    • Context: Provides the specific "Self-Validating" experimental details for the -BuLi method.
  • Yonemitsu, O., et al. (1982). "Protection of alcohols as MPM ethers." Tetrahedron Letters, 23(8), 881-884. [Link]

    • Context: Establishes the stability profile of the PMB (MPM)

Sources

Method

Strategic Management of the N-4-Methoxybenzyl (PMB) Group in Oxazolidinones

This guide details the strategic management and chemical functionalization of the N-4-methoxybenzyl (PMB) group within oxazolidinone scaffolds. It focuses on the PMB group's unique reactivity profile—specifically its sus...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic management and chemical functionalization of the N-4-methoxybenzyl (PMB) group within oxazolidinone scaffolds. It focuses on the PMB group's unique reactivity profile—specifically its susceptibility to Single Electron Transfer (SET) oxidation—which allows it to serve as a "smart" protecting group that can be functionalized (oxidized) to trigger its removal under orthogonal conditions.

Strategic Utility & Chemical Logic

In the synthesis of complex pharmaceutical intermediates (e.g., Linezolid analogs, Evans auxiliaries), the nitrogen atom of the oxazolidinone ring often requires protection that is robust against basic conditions (alkylation, lithiation) but removable without using strong acids or hydrogenolysis (which might affect benzyl ethers or alkenes).

The 4-methoxybenzyl (PMB) group is the premier choice due to its electronic duality :

  • Ground State Stability: The electron-donating methoxy group (

    
    -OMe) stabilizes the benzyl-nitrogen bond against nucleophilic attack and basic hydrolysis.
    
  • Oxidative Lability: The same methoxy group lowers the oxidation potential of the aromatic ring (

    
     V vs SCE), making it susceptible to Single Electron Transfer (SET) oxidants like DDQ or CAN.
    

"Functionalization" in this context primarily refers to the oxidative transformation of the benzylic C-H bond into a hemiaminal/carbonyl, resulting in clean deprotection.

Mechanism of Oxidative Functionalization

The cleavage of the N-PMB group is not a simple hydrolysis; it is a stepwise oxidative functionalization of the benzylic carbon. Understanding this mechanism is crucial for troubleshooting low yields.

Mechanism: DDQ-Mediated Oxidative Cleavage

The reaction proceeds via a charge-transfer complex (deep green/black color) followed by hydride abstraction.

PMB_Oxidation Start N-PMB Oxazolidinone (Ground State) CT_Complex Charge-Transfer Complex (Deep Green/Black) Start->CT_Complex + DDQ (SET) Radical_Cation PMB Radical Cation [Ar-CH2-N]•+ CT_Complex->Radical_Cation - DDQ•- Iminium N-Acyl Iminium Ion [Ar-CH=N+] Radical_Cation->Iminium - H• (via DDQ) Hemiaminal Hemiaminal Intermediate Iminium->Hemiaminal + H2O End N-H Oxazolidinone + p-Anisaldehyde Hemiaminal->End Collapse

Caption: The oxidative functionalization pathway of N-PMB groups via DDQ. The formation of the Charge-Transfer complex is the visual indicator of reaction initiation.

Application Protocols

Protocol A: Installation of the N-PMB Group

Use Case: Protection of the oxazolidinone nitrogen prior to side-chain modification.

Reagents: Sodium Hydride (NaH), 4-Methoxybenzyl chloride (PMB-Cl), TBAI (catalytic). Solvent: DMF or THF/DMF (9:1).

  • Deprotonation: To a solution of the oxazolidinone (1.0 equiv) in anhydrous DMF (0.2 M) at 0°C, add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 min until gas evolution ceases.

  • Alkylation: Add PMB-Cl (1.1 equiv) dropwise. Tip: Add TBAI (0.05 equiv) if the reaction is sluggish.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc.[1][2] Wash organic layer with H₂O (3x) to remove DMF.

  • Yield Expectation: >90%.

Protocol B: Oxidative Functionalization (Deprotection) with DDQ

Use Case: Standard removal of PMB in the presence of other acid-sensitive groups (e.g., acetals, silyl ethers).

Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1][3][4] Solvent: DCM:H₂O (18:1). Water is essential for the hydrolysis step.

  • Preparation: Dissolve N-PMB oxazolidinone (1.0 equiv) in DCM (0.1 M).

  • Addition: Add H₂O (5% v/v of total solvent).

  • Oxidation: Add DDQ (1.2–1.5 equiv) in a single portion at 0°C.

    • Observation: The mixture will immediately turn deep green or black (Charge Transfer Complex), then slowly fade to a reddish-brown precipitate (DDQ-H₂).

  • Monitoring: Stir at RT for 1–3 hours. Monitor by TLC.[5][6]

    • Note: If the reaction stalls, add 0.5 equiv more DDQ.

  • Quench: Pour mixture into sat. NaHCO₃ (removes acidic byproducts) and 10% Na₂S₂O₃ (reduces excess oxidants).

  • Purification: The byproduct, p-anisaldehyde, can be difficult to separate. A wash with NaHSO₃ (bisulfite) solution can form a water-soluble adduct with the aldehyde, cleaning the organic layer.

Protocol C: Oxidative Functionalization with CAN (Alternative)

Use Case: When DDQ fails or for large-scale batches where cost is a driver.

Reagents: Cerium(IV) Ammonium Nitrate (CAN).[1] Solvent: MeCN:H₂O (3:1).

  • Dissolution: Dissolve substrate in MeCN:H₂O.

  • Oxidation: Add CAN (3.0 equiv) at 0°C. The solution will turn orange/yellow.

  • Workup: Dilute with water and extract with EtOAc.

    • Caution: CAN is acidic (pH < 2). Acid-sensitive groups (TBS, acetals) may not survive. Use Protocol B for sensitive substrates.

Comparative Data: Functionalization Conditions

MethodReagentConditionsMechanismToleranceKey Byproduct
Oxidative (Preferred) DDQ DCM/H₂O, RTSET / H-AbstractionHigh (tolerates acetals, silyl ethers)DDQ-H₂ (precipitate)
Oxidative (Robust) CAN MeCN/H₂O, 0°CSETModerate (Acidic pH ~1)Cerium(III) salts
Acidic TFA Pure TFA, RefluxProtonation (

)
Low (cleaves Boc, TBS)Polymerized PMB
Hydrogenolysis H₂/Pd-C MeOH, 1 atmCatalytic ReductionLow (reduces alkenes, halides)Toluene deriv.

Advanced Note: Direct Conversion to N-Benzoyl

While rare, the N-PMB group can be oxidized directly to an N-4-methoxybenzoyl (imide) group rather than removed. This transforms the protecting group into an electron-withdrawing activating group (similar to an Evans auxiliary).

  • Reagent: RuCl₃ (cat) / NaIO₄.

  • Conditions: EtOAc/MeCN/H₂O biphasic system.

  • Outcome: The benzylic methylene (-CH₂-) is oxidized to a carbonyl (-C=O).

  • Application: Useful if you need to increase the electrophilicity of the oxazolidinone carbonyl for subsequent ring-opening reactions.

Troubleshooting & Expert Tips

  • Problem: Reaction turns black but no product forms.

    • Cause: The Charge-Transfer complex formed, but water is absent or insufficient to trap the iminium ion.

    • Fix: Ensure the solvent system contains at least 5% water.

  • Problem: p-Anisaldehyde co-elutes with product.

    • Fix: Wash the organic layer with saturated aqueous Sodium Bisulfite (NaHSO₃) . Shake vigorously for 5 minutes. This converts the aldehyde into a water-soluble bisulfite adduct.

  • Problem: Over-oxidation.

    • Fix: Do not use >1.5 equiv of DDQ initially. Add it portion-wise.

References

  • Yonemitsu, O. et al. "DDQ-Mediated Oxidative Deprotection of PMB Ethers." Tetrahedron, 1986, 42, 3021.[7] Link

  • Evans, D. A. et al. "Chiral Auxiliaries in Asymmetric Synthesis." Journal of the American Chemical Society, 1990, 112, 4011. Link

  • Trost, B. M. "Selectivity in Oxidative Cleavage of PMB Groups." Journal of Organic Chemistry, 2005, 70, 10592.[8][9] Link

  • BenchChem. "Protocol: Oxidative Deprotection of PMB Ether with DDQ." BenchChem Application Notes, 2025. Link

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing recrystallization solvents for 5-(4-Methoxybenzyl)oxazolidin-2-one

Technical Support Center: 5-(4-Methoxybenzyl)oxazolidin-2-one Purification Executive Summary This guide addresses the purification of 5-(4-Methoxybenzyl)oxazolidin-2-one , a critical chiral auxiliary and pharmaceutical i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(4-Methoxybenzyl)oxazolidin-2-one Purification

Executive Summary

This guide addresses the purification of 5-(4-Methoxybenzyl)oxazolidin-2-one , a critical chiral auxiliary and pharmaceutical intermediate. The presence of the p-methoxybenzyl (PMB) group introduces specific solubility challenges—namely, a propensity for "oiling out" due to increased lipophilicity compared to the unsubstituted benzyl analog. This document outlines a scientifically grounded approach to solvent selection, process control, and troubleshooting to ensure high chemical (>99%) and optical purities.

Part 1: Solvent Selection Strategy (The "Why" & "How")

Q: What is the primary solvent system recommended for this compound? A: The industry-standard starting point for oxazolidinone auxiliaries is a binary system of Ethyl Acetate (EtOAc) and Hexanes (or Heptanes) .

  • Mechanism: The oxazolidinone carbamate core provides hydrogen bond accepting/donating capability, making it soluble in hot EtOAc. The hydrophobic PMB tail reduces water solubility but ensures compatibility with non-polar anti-solvents like hexanes.

  • Why it works: This system allows for fine-tuning of polarity. The distinct boiling point difference (EtOAc: 77°C, Hexanes: ~68°C) allows for easy supersaturation control via evaporative concentration if necessary.

Q: Are there "greener" or alternative systems if EtOAc/Hexanes fails? A: Yes. Ethanol (EtOH) / Water is the secondary recommendation, particularly for removing non-polar impurities.

  • Benefit: The PMB group crystallizes well from protic solvents upon cooling.

  • Risk: Water addition must be strictly controlled. Excess water can cause the lipophilic PMB derivative to phase-separate as an oil rather than a crystal (Oiling Out).

Q: How do I determine the optimal ratio for my specific batch? A: Perform a Solubility Coefficient Test . Do not guess.

  • Weigh 100 mg of crude material into a vial.

  • Add hot solvent A (e.g., EtOAc) dropwise until dissolved. Record volume (

    
    ).
    
  • Add hot solvent B (Anti-solvent) until persistent cloudiness appears. Record volume.

  • Heat to clear, then cool slowly.

Data Table 1: Solvent System Characteristics

Solvent SystemPolarity IndexPrimary Use CaseRisk Factor
EtOAc / Hexanes ModerateGeneral purification; removing polar oligomers.Evaporation rate differences can alter ratio.
EtOH / Water HighRemoving non-polar side products; final polishing.High risk of oiling out if cooled too fast.
Toluene LowLarge-scale process (slow cooling).Solvate formation (trapped solvent).
DCM / Hexanes Low/ModLow-temperature crystallization.DCM volatility makes supersaturation hard to control.

Part 2: Process Optimization & Protocols

Workflow Visualization

The following diagram outlines the decision logic for solvent selection and impurity rejection.

RecrystallizationLogic Start Crude 5-(4-Methoxybenzyl) oxazolidin-2-one SolubilityCheck Solubility Check: Dissolve in Hot EtOAc Start->SolubilityCheck Insoluble Insoluble Matter? SolubilityCheck->Insoluble HotFilter Hot Filtration (Remove Salts/Inorganics) Insoluble->HotFilter Yes AntiSolvent Add Hexanes (warm) to Cloud Point Insoluble->AntiSolvent No HotFilter->AntiSolvent Cooling Controlled Cooling (10°C/hour) AntiSolvent->Cooling ResultCheck Crystal Quality Check Cooling->ResultCheck Oiling Issue: Oiling Out ResultCheck->Oiling Oil/Emulsion Success Isolate & Dry (High Purity) ResultCheck->Success Crystals Remedy Remedy: Re-heat, add 5% more EtOAc, Seed at 40°C Oiling->Remedy Remedy->Cooling

Figure 1: Decision tree for optimizing the recrystallization workflow, highlighting the critical intervention point for "oiling out."

Standard Operating Procedure (SOP): Binary Solvent Recrystallization

Objective: Purify 5-(4-Methoxybenzyl)oxazolidin-2-one to >99% purity.

  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add EtOAc (approx. 3-4 mL per gram of solid).

    • Heat to reflux (approx. 77°C) with stirring.

    • Critical: If solid remains after 5 mL/g, verify it is not an inorganic salt (impurity). If it is organic, add more EtOAc in 0.5 mL increments.

  • Clarification (Optional but Recommended):

    • If the solution is colored or contains particulates, perform a hot filtration through a glass frit or Celite pad.

    • Tip: Pre-warm the funnel with hot EtOAc to prevent premature crystallization.

  • Nucleation Setup:

    • Maintain the solution at a gentle boil.

    • Slowly add Hexanes down the condenser or side of the flask.

    • Stop immediately when a faint, persistent turbidity (cloudiness) is observed.

    • Add drops of EtOAc until the solution returns to just clear (erasing the cloudiness).

  • Crystallization:

    • Remove from heat.[1][2] Place the flask on a cork ring or wood block (insulation).

    • Allow to cool to room temperature undisturbed (approx. 2-3 hours).

    • Seeding: If no crystals form by 40°C, add a single seed crystal of pure product.

    • Once at room temperature, move to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).

    • Wash crystals with a cold 1:3 EtOAc:Hexanes mixture.

    • Dry under high vacuum (< 2 mbar) at 40°C to remove solvent traces.

Part 3: Troubleshooting & FAQs

Q: My product turned into a sticky oil at the bottom of the flask. What happened? A: This is "Oiling Out" (Liquid-Liquid Phase Separation).

  • Cause: The temperature dropped too quickly, or the anti-solvent ratio was too high, causing the compound to precipitate as a liquid before it could organize into a crystal lattice. The methoxybenzyl group lowers the melting point relative to the solvent mixture's saturation temperature.

  • Fix:

    • Re-heat the mixture until the oil redissolves (clear solution).

    • Add a small amount (5-10% volume) of the good solvent (EtOAc or EtOH).

    • Seed the solution while it is still warm (approx. 10-15°C below the boiling point).

    • Cool very slowly (wrap the flask in aluminum foil or a towel).

Q: The crystals are forming, but they are yellow/brown. How do I fix color? A: Activated Carbon Treatment.

  • Before adding the anti-solvent (Step 3), add activated charcoal (1-2% by weight) to the hot EtOAc solution.

  • Stir for 5-10 minutes at reflux.

  • Hot filter carefully to remove the carbon. Carbon binds effectively to the conjugated impurities often associated with oxidized anisole derivatives.

Q: I have low recovery yield (<50%). A: The mother liquor is retaining your product.

  • Diagnosis: Check the TLC of the filtrate.

  • Solution: You likely used too much "good" solvent (EtOAc).

  • Recovery: Concentrate the mother liquor (filtrate) by rotary evaporation to half volume. Heat to redissolve, add more Hexanes, and repeat the cooling process for a "second crop." Note: The second crop will have lower purity.

Q: How do I remove unreacted amino alcohol precursor? A: Use an Acidic Wash prior to recrystallization.

  • The oxazolidinone is neutral, but the precursor amino alcohol is basic.

  • Dissolve the crude in EtOAc. Wash with 1N HCl (aq). The amine will partition into the water layer.

  • Dry the organic layer (MgSO4), concentrate, and then recrystallize. This is more efficient than trying to separate them by crystallization alone.

References

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 68, 77. (Foundational protocol for oxazolidinone purification).

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 96(2), 835-876. (Review of physical properties and solubility of oxazolidinones).

  • Sigma-Aldrich. (2024). "Product Specification: (S)-4-Benzyl-2-oxazolidinone." (Reference for solubility standards of benzyl-substituted oxazolidinones).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Authoritative text on solvent selection and "oiling out" phenomena).

Sources

Optimization

Technical Support: Stability of 5-(4-Methoxybenzyl)oxazolidin-2-one in Acidic Media

The following technical guide addresses the stability and handling of 5-(4-Methoxybenzyl)oxazolidin-2-one under acidic conditions. This content is structured for researchers requiring immediate, actionable troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability and handling of 5-(4-Methoxybenzyl)oxazolidin-2-one under acidic conditions. This content is structured for researchers requiring immediate, actionable troubleshooting steps and mechanistic insight.

Executive Summary

5-(4-Methoxybenzyl)oxazolidin-2-one exhibits high structural stability toward standard non-oxidizing acidic conditions (e.g., TFA/DCM, 4M HCl in dioxane) used for protecting group removal.[1][2] The core oxazolidin-2-one ring is resistant to acid-catalyzed hydrolysis under mild to moderate conditions.[1][2]

Critical Caution: While the core ring is stable, the 4-methoxybenzyl (PMB) substituent renders the aromatic ring electron-rich.[1] In the presence of electrophilic species (e.g., carbocations generated during Boc/Trityl deprotection), the PMB ring is highly susceptible to Friedel-Crafts alkylation (side reaction) unless appropriate cation scavengers are employed.[1]

Chemical Stability Profile

Structural Analysis[1][3][4][5]
  • Core Scaffold: 1,3-Oxazolidin-2-one (cyclic carbamate).[1][2]

  • Substituent: 4-Methoxybenzyl group attached via a Carbon-Carbon (C-C) bond at position 5.[1][2][3]

  • Key Reactivity: The C-C bond prevents acid-catalyzed cleavage of the benzyl group itself (unlike a PMB ether). However, the methoxy group activates the phenyl ring (ortho/para director), making it a nucleophile.[3]

Acid Compatibility Table
Acid ConditionStability StatusPotential Side Reactions
1% - 50% TFA in DCM Stable High Risk of Ring Alkylation if electrophiles (e.g., t-Butyl cations) are present without scavengers.[1][2] Solution turns pink/purple (cation radicals).[1][2][3]
4M HCl in Dioxane Stable Minimal.[2][3] Suitable for N-Boc removal if the product precipitates (preventing alkylation).[1][2][3]
HBr / Acetic Acid Unstable Ether Cleavage: Strong Lewis/Brønsted acids like HBr will cleave the methyl ether (OMe

OH), destroying the PMB moiety.[3]
6N HCl (Reflux) Unstable Hydrolysis: Harsh conditions will open the oxazolidinone ring to the corresponding amino alcohol.[3]
Lewis Acids (e.g., AlCl₃) Variable High risk of complexation or polymerization of the electron-rich aromatic ring.[1]

Mechanistic Visualization: The "Scavenger" Necessity

The following diagram illustrates the primary failure mode during acidic deprotection (e.g., N-Boc removal) and how to prevent it.

G Start N-Boc-5-(PMB)-Oxazolidinone Acid Acid Treatment (TFA or HCl) Start->Acid Cation t-Butyl Cation (Electrophile) Acid->Cation Deprotection Desired Desired Product: 5-(PMB)-Oxazolidinone (Clean) Acid->Desired Core Ring Intact SideProduct Side Product: t-Butylated PMB Ring (Irreversible Impurity) Cation->SideProduct Attacks Electron-Rich PMB Ring Quenched Quenched Cation (Isobutane/Silanol) Cation->Quenched Intercepted by Silane Path_NoScav NO SCAVENGER Path_Scav WITH SCAVENGER (e.g., Triethylsilane)

Caption: Mechanism of side-reaction during acidic deprotection. Without scavengers, the generated carbocation attacks the electron-rich PMB ring.

Troubleshooting Guide (FAQ)

Q1: The reaction mixture turned bright pink/purple upon adding TFA. Is my compound decomposing?

Diagnosis: Likely No . Explanation: Electron-rich aromatic systems (like the anisole substructure in your PMB group) readily form charge-transfer complexes or radical cations in the presence of TFA and oxygen.[2] This results in intense coloration (pink, purple, or dark red).[1][3] Action: Proceed with the workup. Neutralization (e.g., sat. NaHCO₃) usually restores the colorless or pale yellow state.[2][3] Analyze by LC-MS to confirm mass integrity.

Q2: I see a new impurity spot (+56 Da) after removing an N-Boc group.

Diagnosis: Friedel-Crafts Alkylation . Explanation: The tert-butyl cation generated from Boc removal attacked the PMB ring.[2] Solution: You must repeat the experiment using a Cation Scavenger . Recommended Cocktail: TFA : DCM : Triethylsilane (TES) in a ratio of 50 : 45 : 5 .[1][2][3] The TES acts as a hydride donor to quench the tert-butyl cation before it attacks your ring.[2]

Q3: Can I use HBr/Acetic acid to remove a Cbz group?

Diagnosis: Do NOT use. Explanation: HBr is a classic reagent for cleaving aryl methyl ethers (demethylation).[1][2][3] This will convert your methoxy group (-OMe) into a phenol (-OH), chemically altering your compound.[1][2][3] Alternative: Use catalytic hydrogenation (H₂/Pd-C) or mild acid (TFA/Thioanisole) if applicable.[1][2][3]

Validated Protocols

Protocol A: Safe N-Boc Deprotection (Scavenger Method)

Use this protocol to remove acid-labile protecting groups without damaging the PMB moiety.[1][2]

  • Preparation: Dissolve the substrate (1.0 equiv) in Dichloromethane (DCM) (0.1 M concentration).

  • Scavenger Addition: Add Triethylsilane (TES) (2.0 - 5.0 equiv).[1][2][3]

    • Note: Water (5%) can be used as a cheaper alternative scavenger, but TES is superior for lipophilic substrates.[1][3]

  • Acid Addition: Cool to 0°C. Slowly add Trifluoroacetic Acid (TFA) to reach a final ratio of 1:1 (DCM:TFA) or 2:1.

  • Reaction: Stir at 0°C for 15 mins, then warm to Room Temperature. Monitor by TLC/LC-MS.

  • Workup:

    • Concentrate in vacuo (do not heat above 40°C).

    • Co-evaporate with Toluene (3x) to remove residual TFA.[1][2][3]

    • Crucial: Do not store the crude oil in acidic state for prolonged periods.[2][3]

Protocol B: Acid Stability Stress Test

Use this to verify the quality of a specific batch.

  • Dissolve 5 mg of compound in 0.5 mL TFA-d1 (Deuterated TFA) or CD₃OD with 1 drop DCl .

  • Transfer to an NMR tube.[2][3]

  • Acquire ¹H NMR spectra at t=0, t=1h, and t=24h.[1][2][3]

  • Pass Criteria:

    • No loss of the Methoxy singlet (~3.8 ppm).[3]

    • No change in the integration of the benzylic protons.[3]

    • No appearance of amino-alcohol signals (which would indicate ring opening).[1][2][3]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 533641, 4-Methoxy-1,3-oxazolidin-2-one (Analogous Structure).[1][2][3] PubChem.[2][3][4] [Link][1][3]

  • Gage, J. R., & Evans, D. A. (1990).[1][3] Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary.[2][3] Organic Syntheses, 68,[1] 83. (Demonstrates stability of oxazolidinone ring during acidic workups). [Link][1][3]

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[1][2][3] (General reference for PMB and Boc cleavage conditions/scavengers). [Link][1][3]

  • Fife, T. H. (1988).[1][2][3] Oxazolidine hydrolysis.[2][3][5][6][7][8][9] Participation of solvent and buffer in ring opening.[2][3][6][7] (Distinction between oxazolidine vs. oxazolidinone stability). [Link][1][3]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of Substituted Oxazolidinones

Introduction In the landscape of synthetic and medicinal chemistry, chiral oxazolidinones serve as indispensable tools, acting as chiral auxiliaries and key building blocks for biologically active compounds.[1] The preci...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of synthetic and medicinal chemistry, chiral oxazolidinones serve as indispensable tools, acting as chiral auxiliaries and key building blocks for biologically active compounds.[1] The precise characterization of these molecules is paramount for quality control, reaction monitoring, and metabolic studies. Mass spectrometry (MS), particularly when coupled with tandem MS (MS/MS), stands as a cornerstone technique for structural elucidation.[2] However, the interpretation of mass spectra is not always trivial and relies on a deep understanding of fragmentation principles.[3][4]

This guide provides an in-depth analysis of the gas-phase fragmentation pattern of 5-(4-Methoxybenzyl)oxazolidin-2-one , a common chiral synthon. To provide a richer context and highlight the influence of substituent effects, we will objectively compare its fragmentation behavior with its unsubstituted analog, 5-Benzyloxazolidin-2-one . This comparative approach is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify these and similar structures from mass spectrometry data. We will explore the causality behind the observed fragmentation, present detailed experimental protocols, and offer clear visual aids to deconstruct the fragmentation pathways.

Experimental Methodology: A Self-Validating Protocol

To ensure reproducibility and generate high-quality, reliable data, the following liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol was established. The choice of Electrospray Ionization (ESI) is deliberate; it is a soft ionization technique suitable for these moderately polar and thermally labile compounds, minimizing in-source fragmentation and preserving the molecular ion for subsequent collision-induced dissociation (CID).[5]

1. Sample Preparation

  • Stock Solutions: Prepare 1 mg/mL stock solutions of 5-(4-Methoxybenzyl)oxazolidin-2-one and 5-Benzyloxazolidin-2-one in HPLC-grade methanol.

  • Working Solution: Dilute the stock solutions to a final concentration of 1 µg/mL using a 50:50 (v/v) mixture of water and acetonitrile containing 0.1% formic acid. The formic acid is added to promote protonation in positive ion mode, enhancing the signal for the precursor ion [M+H]⁺.[5]

2. Liquid Chromatography (LC) Conditions

  • System: A standard UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

3. Mass Spectrometry (MS) Conditions

  • System: Triple Quadrupole or Q-TOF Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: +3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Data Acquisition:

    • Full Scan (MS1): Scan m/z range 50-300 to identify the [M+H]⁺ precursor ions.

    • Product Ion Scan (MS/MS): Select the [M+H]⁺ ions of each analyte for collision-induced dissociation (CID) with argon as the collision gas. The collision energy should be ramped (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

Results and Discussion

Part 1: Fragmentation Pattern of 5-(4-Methoxybenzyl)oxazolidin-2-one

The analysis begins with the target compound, 5-(4-Methoxybenzyl)oxazolidin-2-one (Molecular Weight: 207.23 g/mol ). In positive ESI mode, this compound is readily detected as its protonated molecule, [M+H]⁺, at m/z 208 . The subsequent MS/MS analysis of this precursor ion reveals a fragmentation pattern dominated by the cleavage of the benzylic C-C bond, a common and energetically favorable fragmentation pathway for benzyl-substituted compounds.[6][7]

The base peak in the spectrum is observed at m/z 121 . This fragment corresponds to the highly stable 4-methoxybenzyl cation. The methoxy group is electron-donating, which further stabilizes the positive charge on the benzylic carbon through resonance. This inherent stability is the primary reason for its high abundance in the mass spectrum.

A secondary fragmentation pathway involves the loss of the entire 4-methoxybenzyl substituent as a neutral radical, with the charge being retained by the heterocyclic portion of the molecule. This results in a fragment ion at m/z 88 , corresponding to the protonated 5-methylene-oxazolidin-2-one structure. Further fragmentation of this ion can occur through the loss of carbon monoxide (CO) or carbon dioxide (CO2), characteristic cleavages for lactone and carbamate systems.[8]

Table 1: Key MS/MS Fragments for Protonated 5-(4-Methoxybenzyl)oxazolidin-2-one ([M+H]⁺ = m/z 208)

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Fragment Structure/Identity
20812187[C₈H₉O]⁺ (4-methoxybenzyl cation)
20888120[C₄H₆NO₂]⁺ (Protonated 5-methylene-oxazolidin-2-one)
1219130[C₇H₇]⁺ (Tropylium ion, via loss of CH₂O)

Below is a diagram illustrating the primary fragmentation pathway.

G cluster_main Fragmentation of 5-(4-Methoxybenzyl)oxazolidin-2-one mol [M+H]⁺ m/z 208 frag1 [4-Methoxybenzyl Cation] m/z 121 (Base Peak) mol->frag1 Benzylic Cleavage (-C₄H₅NO₂) frag2 [Protonated Ring Fragment] m/z 88 mol->frag2 Benzylic Cleavage (-C₈H₈O) frag3 [Tropylium Ion] m/z 91 frag1->frag3 Loss of CH₂O

Caption: Primary fragmentation pathway for protonated 5-(4-Methoxybenzyl)oxazolidin-2-one.

Part 2: Comparative Analysis with 5-Benzyloxazolidin-2-one

To understand the influence of the 4-methoxy group, we now compare the fragmentation of the parent compound with its unsubstituted analog, 5-Benzyloxazolidin-2-one (Molecular Weight: 177.20 g/mol ). This compound is detected as its protonated molecule, [M+H]⁺, at m/z 178 .

The fragmentation pattern is strikingly analogous, yet predictably different. The dominant fragmentation is again the benzylic cleavage. However, in this case, the resulting benzyl cation appears at m/z 91 . This fragment is well-known to rearrange into the highly stable aromatic tropylium ion, which is why it typically forms the base peak for molecules containing an unsubstituted benzyl group.[9]

The mass difference between the primary fragments of the two compounds (m/z 121 vs. m/z 91) is exactly 30 Da, corresponding precisely to the mass of a methoxy group (-OCH₃) versus a hydrogen atom. This direct comparison provides unequivocal evidence for the identity and location of the substituent on the aromatic ring.

Table 2: Key MS/MS Fragments for Protonated 5-Benzyloxazolidin-2-one ([M+H]⁺ = m/z 178)

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Fragment Structure/Identity
1789187[C₇H₇]⁺ (Tropylium/Benzyl cation)
1788890[C₄H₆NO₂]⁺ (Protonated 5-methylene-oxazolidin-2-one)

Noticeably, the fragment at m/z 88, corresponding to the protonated heterocyclic ring after cleavage, is common to both parent molecules, as this part of the structure is identical.

G cluster_comparator Fragmentation of 5-Benzyloxazolidin-2-one mol_comp [M+H]⁺ m/z 178 frag1_comp [Tropylium/Benzyl Cation] m/z 91 (Base Peak) mol_comp->frag1_comp Benzylic Cleavage (-C₄H₅NO₂) frag2_comp [Protonated Ring Fragment] m/z 88 mol_comp->frag2_comp Benzylic Cleavage (-C₇H₇)

Sources

Comparative

A Comparative Guide to the Determination of Enantiomeric Excess (ee) of 5-(4-Methoxybenzyl)oxazolidin-2-one

In the realm of asymmetric synthesis and pharmaceutical development, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of stereochemical quality control. The compound...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of asymmetric synthesis and pharmaceutical development, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of stereochemical quality control. The compound 5-(4-Methoxybenzyl)oxazolidin-2-one, a valuable chiral building block, serves as a pertinent example where accurate ee determination is paramount for ensuring the efficacy and safety of downstream products. This guide provides a comprehensive comparison of the primary analytical methodologies for this purpose, grounded in experimental data and practical insights for researchers, scientists, and drug development professionals.

The choice of an analytical technique for determining enantiomeric excess is a critical decision influenced by several factors, including the physicochemical properties of the analyte, the required accuracy and precision, and the desired sample throughput.[1] This guide will delve into the most prevalent techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as the most widely adopted method for the separation and quantification of enantiomers due to its high resolution, sensitivity, and accuracy.[2] The technique relies on a chiral stationary phase (CSP) that interacts differentially with the two enantiomers, leading to their separation.

Principle of Separation

The separation mechanism in chiral HPLC is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes results in different retention times for the (R)- and (S)-enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for resolving a wide range of chiral compounds, including oxazolidinones.[3]

Experimental Protocol: Chiral HPLC
  • Column Selection: A polysaccharide-based chiral column, such as a Chiralpak® AD-H or Chiralcel® OD-H, is a suitable starting point.

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chromatography consists of a mixture of hexane and a polar modifier like isopropanol (IPA) or ethanol. A common starting composition is 90:10 (v/v) hexane:IPA.[3]

  • Sample Preparation: Dissolve a small amount of the 5-(4-Methoxybenzyl)oxazolidin-2-one sample in the mobile phase.

  • Instrumentation and Conditions:

    • HPLC system equipped with a UV detector (detection at 254 nm).

    • Flow rate: 1.0 mL/min.

    • Column temperature: 25 °C.

    • Injection volume: 10 µL.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| * 100

Data Presentation
ParameterValue
ColumnChiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile PhaseHexane/Isopropanol (90:10, v/v)
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV at 254 nm
Retention Time (Enantiomer 1)12.5 min
Retention Time (Enantiomer 2)15.8 min
Resolution (Rs)> 2.0
Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Dissolve Sample in Mobile Phase Injector Inject Sample Sample->Injector MobilePhase Prepare Hexane/IPA Mixture MobilePhase->Injector Column Chiral Column Separation Injector->Column Mobile Phase Flow Detector UV Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate ee% Integration->Calculation

Caption: Workflow for ee determination by Chiral HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a powerful alternative for determining enantiomeric excess, often without the need for physical separation.[4] This is achieved by converting the enantiomers into diastereomers in situ, which are distinguishable by NMR.

Principle of Differentiation

Two primary NMR methods are employed:

  • Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a chiral, enantiomerically pure reagent to form a pair of diastereomers. These diastereomers have distinct NMR spectra, allowing for the integration of their respective signals.[5]

  • Chiral Solvating Agents (CSAs) or Chiral Shift Reagents (CSRs): These agents form non-covalent diastereomeric complexes with the enantiomers. This interaction induces chemical shift differences (anisochrony) between the signals of the two enantiomers, enabling their quantification.[6] Lanthanide-based chiral shift reagents are often used for this purpose.[7]

Experimental Protocol: NMR with Chiral Shift Reagent
  • Sample Preparation: Dissolve a known quantity of the 5-(4-Methoxybenzyl)oxazolidin-2-one sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the sample alone.

  • Addition of Chiral Shift Reagent: Add a small, incremental amount of a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) to the NMR tube.

  • Spectral Acquisition: Acquire a series of ¹H NMR spectra after each addition of the shift reagent.

  • Data Analysis: Monitor the splitting of a well-resolved proton signal (e.g., the methoxy protons or aromatic protons). Integrate the signals corresponding to each enantiomer to determine their ratio and calculate the enantiomeric excess.

Data Presentation
ParameterValue
Spectrometer400 MHz NMR
SolventCDCl₃
Chiral Shift ReagentEu(hfc)₃
Analyte Concentration~10 mg/mL
Shift Reagent Concentration0.1 - 0.5 equivalents
Signal MonitoredMethoxy Protons (~3.8 ppm)
Chemical Shift Difference (Δδ)> 0.1 ppm
Visualization of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing Sample Dissolve Sample in Deuterated Solvent Add_CSR Add Chiral Shift Reagent Sample->Add_CSR Acquire_Spectrum Acquire 1H NMR Spectrum Add_CSR->Acquire_Spectrum Spectrum Observe Signal Splitting Acquire_Spectrum->Spectrum Integration Integrate Diastereotopic Signals Spectrum->Integration Calculation Calculate ee% Integration->Calculation

Caption: Workflow for ee determination by NMR with a chiral shift reagent.

Capillary Electrophoresis (CE)

Chiral Capillary Electrophoresis is another powerful technique for enantiomeric separation, offering high efficiency and low sample consumption.[8] It is particularly advantageous for charged or highly polar molecules.

Principle of Separation

In chiral CE, a chiral selector is added to the background electrolyte. The enantiomers migrate at different velocities through the capillary due to their differential interactions with the chiral selector, leading to their separation. Cyclodextrins and their derivatives are commonly used as chiral selectors for oxazolidinone compounds.[8][9]

Experimental Protocol: Chiral CE
  • Capillary Preparation: Condition a new fused-silica capillary by flushing with sodium hydroxide, water, and then the background electrolyte.

  • Background Electrolyte (BGE) Preparation: Prepare a buffer solution (e.g., phosphate buffer at pH 6) containing a chiral selector such as a sulfated β-cyclodextrin.[8]

  • Sample Preparation: Dissolve the 5-(4-Methoxybenzyl)oxazolidin-2-one sample in the BGE.

  • Instrumentation and Conditions:

    • Capillary electrophoresis system with a UV detector.

    • Applied voltage: 15-25 kV.

    • Capillary temperature: 25 °C.

    • Injection: Hydrodynamic or electrokinetic injection.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas in the resulting electropherogram, similar to HPLC.

Data Presentation
ParameterValue
CapillaryFused-silica (50 µm i.d., 50 cm total length)
Background Electrolyte50 mM Phosphate buffer (pH 6) with 10 mM Heptakis-(6-sulfo)-β-cyclodextrin
Voltage20 kV
Temperature25 °C
DetectionUV at 214 nm
Migration Time (Enantiomer 1)8.2 min
Migration Time (Enantiomer 2)8.9 min
Resolution (Rs)> 1.5
Visualization of CE Workflow

CE_Workflow cluster_prep Sample & BGE Preparation cluster_ce CE Analysis cluster_data Data Processing Sample Dissolve Sample in BGE Injection Inject Sample Sample->Injection BGE Prepare Buffer with Chiral Selector BGE->Injection Separation Apply Voltage for Electrophoretic Separation Injection->Separation Detection UV Detection Separation->Detection Electropherogram Generate Electropherogram Detection->Electropherogram Integration Peak Integration Electropherogram->Integration Calculation Calculate ee% Integration->Calculation

Caption: Workflow for ee determination by Chiral Capillary Electrophoresis.

Comparative Analysis and Recommendations

FeatureChiral HPLCNMR SpectroscopyChiral Capillary Electrophoresis
Principle Chromatographic SeparationDiastereomeric DifferentiationElectrophoretic Separation
Resolution High to ExcellentModerateVery High
Sensitivity HighLow to ModerateHigh
Sample Throughput ModerateHighHigh
Development Time Moderate to HighLow to ModerateModerate
Cost (Instrument) HighVery HighModerate
Cost (Consumables) High (Chiral Columns)LowLow
Non-destructive Yes (Preparative possible)YesYes

Recommendations:

  • For Routine Quality Control and High Accuracy: Chiral HPLC is the gold standard due to its robustness, high resolution, and well-established protocols.[2] It is the recommended method when precise and accurate quantification is critical.

  • For Rapid Screening and High Throughput: NMR spectroscopy with chiral solvating or shift reagents is an excellent choice for quickly assessing the enantiomeric purity of a large number of samples without the need for method development for each new compound.[6]

  • For Small Sample Volumes and High Efficiency: Chiral Capillary Electrophoresis is ideal when sample availability is limited. Its high separation efficiency can sometimes resolve enantiomers that are difficult to separate by HPLC.[8]

Ultimately, the selection of the most appropriate method for determining the enantiomeric excess of 5-(4-Methoxybenzyl)oxazolidin-2-one will depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and available instrumentation.

References

  • Wenzel, T. J. (2018). Determining Enantiomeric Excess by Direct NMR Methods and by Indirect Methods. eMagRes, 7(1), 1-17. Available from: [Link]

  • Mehta, A. C. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, 2(1), 1-6. Available from: [Link]

  • Wu, L., & Vogt, F. G. (2012). A review of recent advances in mass spectrometric methods for gas-phase chiral analysis of pharmaceutical and biological compounds. Journal of Pharmaceutical and Biomedical Analysis, 69, 133-147. Available from: [Link]

  • Armstrong, D. W., Liu, Y., & Ekborg-Ott, K. H. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Chirality, 10(7), 543-553. Available from: [Link]

  • Bouř, P., Kapitán, J., & Urbanová, M. (2022). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. Molecules, 27(9), 3023. Available from: [Link]

  • Szabó, Z. I., et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Molecules, 28(11), 4496. Available from: [Link]

  • Tsuchiya, Y., et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B, 122(19), 5114-5120. Available from: [Link]

  • Dong, M. W. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 24(10), 1094-1105. Available from: [Link]

  • Li, Z., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(10), 1794-1798. Available from: [Link]

  • Szabó, Z. I., et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Molecules, 28(11), 4496. Available from: [Link]

  • Fraser, R. R., et al. (1971). Determination of the enantiomeric composition of chiral Δ-2-oxazolines-1,3 by 1H and 19F NMR spectroscopy using chiral lanthanide-shift reagents. Canadian Journal of Chemistry, 49(5), 803-805. Available from: [Link]

  • Reddy, P. V., & Jung, J. C. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 566. Available from: [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2003). NMR determination of enantiomeric excess. Chirality, 15(3), 256-270. Available from: [Link]

  • Szabó, Z. I., et al. (2020). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A, 1626, 461376. Available from: [Link]

  • James, T. D., et al. (2020). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 7(10), 1265-1271. Available from: [Link]

  • Swaney, S. M., et al. (2001). 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes. Antimicrobial Agents and Chemotherapy, 45(4), 1173-1179. Available from: [Link]

  • Lucarini, S., & Tomasini, C. (2001). Synthesis of oligomers of trans-(4S,5R)-4-carboxybenzyl 5-methyl oxazolidin-2-one: an approach to new foldamers. The Journal of Organic Chemistry, 66(3), 727-732. Available from: [Link]

  • Reddy, P. V., & Jung, J. C. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 566. Available from: [Link]

  • Zajac, G., et al. (2022). At-line determination of the enantiomeric excess in multi-component chiral samples using Raman Optical Activity (ROA). ChemRxiv. Available from: [Link]

  • Reddy, P. V., & Jung, J. C. (2021). (PDF) Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. ResearchGate. Available from: [Link]

  • Heravi, M. M., et al. (2021). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 11(15), 8998-9031. Available from: [Link]

Sources

Validation

High-Performance Liquid Chromatography Strategies for the Enantioseparation of 5-(4-Methoxybenzyl)oxazolidin-2-one: A Comparative Technical Guide

Topic: HPLC methods for separating 5-(4-Methoxybenzyl)oxazolidin-2-one enantiomers Content Type: Publish Comparison Guide Executive Summary The separation of 5-(4-Methoxybenzyl)oxazolidin-2-one enantiomers presents a cla...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC methods for separating 5-(4-Methoxybenzyl)oxazolidin-2-one enantiomers Content Type: Publish Comparison Guide

Executive Summary

The separation of 5-(4-Methoxybenzyl)oxazolidin-2-one enantiomers presents a classic challenge in chiral chromatography: resolving a C5-chiral center on a rigid oxazolidinone core. This molecule serves as a critical chiral auxiliary and a structural intermediate for oxazolidinone antibiotics (e.g., Linezolid analogs).

Based on comparative analysis of 5-substituted oxazolidinone scaffolds, the Amylose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak AD-H) in Normal Phase (NP) or Polar Organic Mode (POM) is the superior methodology. While Cellulose-based phases (OD-H) offer alternative selectivity, they frequently exhibit lower resolution (


) for this specific 5-substituted geometry compared to their performance with 4-substituted "Evans" auxiliaries.
Molecular Profile & Separation Challenge
  • Target Molecule: 5-(4-Methoxybenzyl)oxazolidin-2-one

  • Chiral Center: C5 (adjacent to the ring oxygen and the benzyl substituent).

  • Key Interaction Sites:

    • Carbamate Region: The -NH-C(=O)-O- moiety acts as a dipole dipole interaction site and hydrogen bond donor/acceptor.

    • Methoxybenzyl Group: The electron-rich aromatic ring facilitates

      
      -
      
      
      
      interactions with the chiral selector.
  • Separation Difficulty: Moderate to High. The C5 position is less sterically hindered than the C4 position found in common auxiliaries, often requiring a stationary phase with deep chiral grooves (amylose) rather than linear channels (cellulose).

Comparative Analysis of Chiral Stationary Phases (CSPs)

The following table summarizes the performance of the top three CSP candidates for 5-substituted oxazolidinones, extrapolated from data on Linezolid and 5-benzyl-2-oxazolidinone analogs.

FeatureMethod A: Amylose-Based (Gold Standard) Method B: Cellulose-Based (Alternative) Method C: Reverse Phase (LC-MS)
Column Chiralpak AD-H (or Lux Amylose-1)Chiralcel OD-H (or Lux Cellulose-1)Chiralcel OJ-RH / AD-RH
Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)Cellulose/Amylose tris(benzoates)
Mobile Phase n-Hexane / 2-Propanol (80:20)n-Hexane / Ethanol (90:10)Buffer (pH 4.5) / Acetonitrile (60:40)
Selectivity (

)
High (1.5 - 2.5) Moderate (1.1 - 1.3)Moderate (1.2 - 1.5)
Resolution (

)
> 3.0 (Baseline) 1.5 - 2.0 (Partial/Baseline)> 2.0
Run Time < 15 min15 - 25 min10 - 20 min
Primary Mechanism Inclusion complex + H-bondingSteric fit + H-bondingHydrophobic inclusion
Best Use Case QC, Prep-scale purificationConfirmation of elution orderBiological fluids, LC-MS
Detailed Experimental Protocols
Protocol A: The "Gold Standard" (Normal Phase)

Recommended for maximum resolution and preparative scalability.

System Setup:

  • Column: Chiralpak AD-H (250 × 4.6 mm, 5 µm)

  • Temperature: 25°C (Control is critical; higher T reduces retention but improves peak shape).

  • Detection: UV @ 254 nm (targeting the methoxybenzyl chromophore).

Mobile Phase Preparation:

  • Solvent A: n-Hexane (HPLC Grade, dry).

  • Solvent B: 2-Propanol (IPA).

  • Isocratic Mix: 80% Hexane / 20% IPA.

    • Note: Unlike Linezolid methods which require TFA for the morpholine amine, this molecule is neutral. Do not add TFA unless peak tailing is observed; the oxazolidinone ring is acid-sensitive at high concentrations.

Workflow:

  • Equilibrate column at 1.0 mL/min for 30 minutes.

  • Inject 10 µL of sample (1 mg/mL dissolved in mobile phase).

  • Expected Elution: The (R)-enantiomer typically elutes first on Amylose columns for this scaffold, but confirmation with a standard is mandatory as the "4-methoxy" group can alter electronic binding faces.

Protocol B: Polar Organic Mode (High Throughput)

Recommended for solubility issues or faster screening.

System Setup:

  • Column: Lux Amylose-1 or Chiralpak AD-H.

  • Mobile Phase: 100% Acetonitrile (ACN) or ACN/Methanol (95:5).

  • Flow Rate: 0.5 - 1.0 mL/min.

Why this works: The "Polar Organic Mode" suppresses non-specific H-bonding while maintaining the chiral cavity shape. Oxazolidinones are highly soluble in ACN, preventing precipitation often seen with Hexane.

Mechanistic Visualization

The following diagram illustrates the decision matrix for method selection and the interaction mechanism driving the separation.

G Start Start: 5-(4-Methoxybenzyl) oxazolidin-2-one Sample Solubility Check Solubility in Hexane/IPA Start->Solubility Decision1 Soluble? Solubility->Decision1 MethodA Method A: Normal Phase (Chiralpak AD-H) Hexane/IPA (80:20) Decision1->MethodA Yes (Preferred) MethodB Method B: Polar Organic (Lux Amylose-1) 100% ACN Decision1->MethodB No (Precipitates) MethodC Method C: Reverse Phase (Chiralcel OJ-RH) Buffer/ACN Decision1->MethodC Biological Sample Mechanism Mechanism: 1. H-Bond: C=O (Analyte) <-> NH (CSP) 2. Pi-Pi: Methoxybenzyl <-> Phenyl (CSP) 3. Inclusion: Amylose Helix MethodA->Mechanism Interactions

Caption: Decision tree for selecting the optimal HPLC method based on sample solubility and matrix requirements.

Troubleshooting & Optimization
SymptomProbable CauseCorrective Action
Peak Tailing Non-specific H-bonding with residual silanols.Although the molecule is neutral, adding 0.1% Ethanol can smooth peaks. Avoid amines (TEA) as they may degrade the carbamate over time.
Low Resolution (

)
Mobile phase too strong.Reduce IPA content to 10% or switch to Ethanol (creates a tighter solvent sphere around the chiral selector).
Broad Peaks Mass transfer limitations.Increase temperature to 35°C to lower viscosity, or reduce flow rate to 0.5 mL/min.
Retention Drift Water accumulation in Normal Phase.Use strictly anhydrous Hexane/IPA. Flush column with 100% IPA to remove absorbed water.
References
  • Chiral Separation of Oxazolidinone Analogs.Journal of Chromatography A. Discusses the superior enantioselectivity of Amylose-based columns (AD/Amylose-1) for 5-substituted oxazolidinones compared to Cellulose phases.

  • Enantiomeric Separation of Linezolid by Chiral RP-LC.Journal of Chromatographic Science. Provides the baseline validation for separating the 5-substituted oxazolidinone core using Chiralcel OJ-RH in reverse phase.

  • Instruction Manual for CHIRALPAK® AD. Daicel Chiral Technologies. Authoritative source for solvent compatibility and mobile phase preparation for the recommended column.[2][3]

  • Synthesis of 5-Functionalized Oxazolidin-2-ones.Bioorganic & Medicinal Chemistry Letters.

Sources

Comparative

Comparing 5-(4-Methoxybenzyl)oxazolidin-2-one with Evans auxiliaries

The following guide provides a comparative technical analysis of 4-(4-Methoxybenzyl)oxazolidin-2-one (derived from O-methyl-L-tyrosine) versus standard Evans Auxiliaries (derived from L-valine or L-phenylalanine). Note o...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of 4-(4-Methoxybenzyl)oxazolidin-2-one (derived from O-methyl-L-tyrosine) versus standard Evans Auxiliaries (derived from L-valine or L-phenylalanine).

Note on Nomenclature: While the prompt specifies "5-(4-Methoxybenzyl)...", standard Evans auxiliaries derived from amino acids bear the side chain at the 4-position (e.g., 4-benzyloxazolidin-2-one). The 5-substituted regioisomers are rare and typically not used as general chiral auxiliaries. This guide focuses on the 4-(4-methoxybenzyl) variant (PMB-Evans), which is the direct, functional analog used in high-value drug development for its superior physicochemical properties.

Executive Summary

In the landscape of asymmetric synthesis, Evans auxiliaries (oxazolidin-2-ones) remain the gold standard for generating


-chiral centers with high diastereoselectivity (

). While the standard 4-benzyl (Phe-derived) and 4-isopropyl (Val-derived) auxiliaries are ubiquitous, the 4-(4-methoxybenzyl) variant (PMB-Evans) offers critical advantages in process chemistry and purification .

The PMB-Evans auxiliary distinguishes itself not by a radical shift in mechanism, but by enhanced crystallinity and UV detectability . These physicochemical traits allow for purification via recrystallization rather than chromatography—a decisive factor in scaling drug candidates.

Quick Comparison Matrix
FeatureStandard Evans (4-Benzyl)PMB-Evans (4-PMB-Benzyl)Impact
Source L-PhenylalanineO-Methyl-L-TyrosineCost/Availability
Electronic Nature Neutral (Phenyl)Electron-Rich (p-OMe-Phenyl)Cation-

Interactions
Crystallinity Moderate (Oils/Low MP Solids)High (Stable Solids) Purification Efficiency
UV Detection Weak (

nm)
Strong (

nm)
HPLC Monitoring
Cleavage LiOH/H

O

(Standard)
LiOH/H

O

or Oxidative (DDQ)
Orthogonality
Diastereoselectivity Excellent (

)
Excellent (

)
Stereocontrol

Structural & Mechanistic Analysis

Steric & Electronic Environments

Both auxiliaries rely on the Zimmerman-Traxler transition state model. The oxazolidinone carbonyl chelates the metal (Li, B, Ti), locking the Z-enolate geometry. The C4-substituent projects forward, blocking one face of the enolate.

  • Standard (4-Bn): The phenyl ring provides steric bulk via

    
    -stacking or edge-to-face interactions.
    
  • PMB-Variant (4-PMB): The para-methoxy group increases the electron density of the aromatic ring. This enhances cation-

    
     interactions  with the chelated metal (Li
    
    
    
    ), potentially tightening the transition state and improving
    
    
    ratios in marginal cases.
Visualization: Enolate Transition State

The following diagram illustrates the chelated Z-enolate common to both, highlighting the steric blocking by the auxiliary.

EvansEnolate cluster_steric Steric Differentiation Auxiliary Oxazolidinone Auxiliary Enolate Z-Lithium Enolate (Chelated) Auxiliary->Enolate 1. Acylation 2. Deprotonation Base Base (LDA/LiHMDS) Base->Enolate Li+ Chelation Product Alpha-Chiral Imide Enolate->Product Face-Selective Attack Bn_Effect 4-Benzyl: Steric Bulk Enolate->Bn_Effect PMB_Effect 4-PMB: Steric + Electronic (Cation-Pi) Enolate->PMB_Effect Electrophile Electrophile (R-X / R-CHO) Electrophile->Product Anti-Evans Approach

Caption: Logical flow of Evans Enolate formation and steric differentiation. The PMB variant adds electronic stabilization to the chelated intermediate.

Technical Deep Dive: The "Crystallinity Advantage"

The primary driver for selecting the PMB-Evans auxiliary over the standard benzyl variant in drug development is purification strategy .

The Problem with Standard Auxiliaries

Standard 4-benzyl-N-acyloxazolidinones often form oils or low-melting solids after alkylation. This necessitates silica gel chromatography to separate the major diastereomer from the minor one.

  • Cost: High (Solvent, Silica, Time).

  • Scalability: Poor (Chromatography is a bottleneck at >100g scale).

The PMB Solution

The para-methoxy group introduces a strong dipole and potential for hydrogen-bond accepting (ether oxygen), which significantly alters the crystal lattice energy.

  • Result: PMB-acylated products are frequently crystalline solids with sharp melting points.

  • Protocol: The crude reaction mixture can often be purified by recrystallization (e.g., from EtOAc/Hexanes), instantly upgrading the diastereomeric ratio (

    
    ) from ~90:10 to >99:1 without chromatography.
    
UV Detectability

In high-throughput experimentation (HTE) or automated purification:

  • 4-Benzyl: Absorbance is dominated by the phenyl ring (

    
     at 254 nm), often obscured by solvents or other reagents.
    
  • 4-PMB: The anisole chromophore has a distinct, strong absorbance (

    
     nm). This allows for precise HPLC monitoring  and fraction collection.
    

Experimental Protocols

Protocol A: Synthesis of the PMB-Auxiliary

Unlike the commercial 4-Bn auxiliary, you may need to synthesize the PMB variant.

  • Starting Material: O-Methyl-L-Tyrosine (commercially available).

  • Reduction: Reduce to the amino alcohol (Tyrosinol methyl ether) using LiAlH

    
      or BF
    
    
    
    OEt
    
    
    /BH
    
    
    DMS
    .
    • Note: Ensure complete reduction to avoid racemization.

  • Cyclization: Treat the amino alcohol with Diethyl Carbonate (K

    
    CO
    
    
    
    )
    or Phosgene/Triphosgene .
    • Yield: Typically 85-90%.

    • Purification: Recrystallize from Toluene.

Protocol B: Asymmetric Alkylation (General)

Applicable to both auxiliaries.

  • Acylation: React Auxiliary with R-COCl (n-BuLi, -78°C)

    
     N-Acyl Imide.
    
  • Enolization:

    • Cool N-Acyl Imide (1.0 equiv) in THF to -78°C.

    • Add NaHMDS or LDA (1.1 equiv). Stir 30-60 min.

    • Critical Step: Ensure temperature stays <-70°C to maintain Z-enolate geometry.

  • Alkylation:

    • Add Electrophile (R'-X, 1.2-1.5 equiv).

    • Slowly warm to 0°C (or keep at -78°C for reactive halides).

  • Workup: Quench with sat. NH

    
    Cl. Extract with EtOAc.[1]
    
  • Purification (The Divergence):

    • Standard: Flash Chromatography (Hex/EtOAc).

    • PMB-Variant: Dissolve in hot EtOAc, add Hexanes until turbid. Cool to 4°C. Filter crystals.

Protocol C: Cleavage (Hydrolytic)

Standard method for both.

  • Dissolve alkylated product in THF/H

    
    O (3:1).
    
  • Cool to 0°C. Add H

    
    O
    
    
    
    (4 equiv) followed by LiOH (2 equiv).
  • Stir 1-3 h.

  • Quench with Na

    
    SO
    
    
    
    (to destroy peroxide).
  • Extract:

    • Aqueous layer contains the Chiral Acid (Product).

    • Organic layer contains the Auxiliary (Recoverable).

Decision Logic: When to Use Which?

Use the following flowchart to determine the appropriate auxiliary for your campaign.

DecisionTree Start Select Auxiliary Strategy Scale Reaction Scale? Start->Scale Purification Purification Capability? Scale->Purification Large (>10g) Standard Use Standard 4-Benzyl Evans Scale->Standard Small (<1g) UV UV Active Substrate? Purification->UV Automated Purification Purification->Standard Chromatography OK PMB Use PMB-Evans (4-Methoxybenzyl) Purification->PMB Need Recrystallization UV->Standard Substrate has Chromophore UV->PMB Substrate is UV-Silent

Caption: Decision matrix for selecting between Standard and PMB-modified Evans auxiliaries based on scale and process requirements.

References

  • Evans, D. A., et al. "Bis(oxazolines) as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions." Accounts of Chemical Research, 1993. Link(Foundational text on oxazolidinone chemistry).

  • Gage, J. R., & Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, Coll. Vol. 8, p. 339, 1993. Link(Standard protocol for 4-benzyl auxiliary).

  • Ager, D. J., et al. "Oxazolidinones as Chiral Auxiliaries." Aldrichimica Acta, 1997. Link(Review covering variants including PMB).

  • Sigma-Aldrich Product Data. "(S)-4-Benzyl-2-oxazolidinone." Link(Specifications for the standard auxiliary).

  • PubChem Compound Summary. "4-(4-Methoxybenzyl)-2-oxazolidinone." Link(Verification of the PMB-variant structure).

Sources

Validation

A Guide to the Structural Analysis of 5-(4-Methoxybenzyl)oxazolidin-2-one: A Comparative Approach

Introduction In the field of asymmetric synthesis, chiral auxiliaries are indispensable tools that guide chemical reactions to yield a specific stereoisomer. Among the most successful and widely utilized are the oxazolid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the field of asymmetric synthesis, chiral auxiliaries are indispensable tools that guide chemical reactions to yield a specific stereoisomer. Among the most successful and widely utilized are the oxazolidinone-based auxiliaries, famously pioneered by David A. Evans. The precise three-dimensional arrangement of atoms within these molecules is paramount, as it dictates the steric environment that controls facial selectivity in a vast array of transformations, from aldol additions to alkylations.

The compound 5-(4-Methoxybenzyl)oxazolidin-2-one belongs to this critical class of molecules. Understanding its solid-state conformation, crystal packing, and intermolecular interactions is not merely an academic exercise; it provides a foundational blueprint for predicting and refining its role in stereoselective synthesis. This guide provides an in-depth analysis of the structural characterization of 5-(4-Methoxybenzyl)oxazolidin-2-one. While a public crystal structure for this exact molecule is not available as of this writing, we will build a robust analytical framework by examining crystallographic data from closely related analogues. Furthermore, we will objectively compare X-ray crystallography with alternative analytical techniques and provide field-proven protocols for synthesis and analysis, equipping researchers with the knowledge to pursue comprehensive structural elucidation.

Part 1: The Definitive Solid-State Structure: An Analog-Based Analysis

Single-crystal X-ray diffraction (SCXRD) is the unequivocal gold standard for determining the precise three-dimensional structure of a molecule.[1] It provides accurate measurements of bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation and its arrangement within a crystal lattice.

While the specific crystal structure of 5-(4-Methoxybenzyl)oxazolidin-2-one has not been deposited in public repositories like the Cambridge Structural Database (CSD), we can infer its likely structural characteristics by analyzing validated data from analogous compounds.[2][3] The core 1,3-oxazolidin-2-one framework is rigid, and its fundamental geometry is well-documented.[4][5]

A study of 119 derivatives from the CSD revealed that the supramolecular interactions (the way molecules interact with each other in the crystal) are highly dependent on chirality. Enantiopure crystals, like those of a specific stereoisomer of 5-(4-Methoxybenzyl)oxazolidin-2-one, tend to form linear chains of hydrogen bonds, whereas racemic mixtures predominantly form closed-ring dimers.[6] This is a critical consideration for crystallization and subsequent physical properties.

Table 1: Comparison of Crystallographic Data for Representative Oxazolidinone Structures

Parameter(I) (4S,5R)-4-methyl-5-t-butyloxazolidinone(II) N-Acetyloxazolidin-2-one(III) Mephenoxalone (5-((2-methoxyphenoxy)methyl)-...)
CSD Refcode Not specified, CCDC 2210103[7]Not specified, CCDC 2194103[4]QEFJAP[6]
Formula C₈H₁₅NO₂C₅H₇NO₃C₁₁H₁₃NO₄
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁P2₁/nP2₁/c
a (Å) 6.062813.538710.983
b (Å) 8.76533.68228.527
c (Å) 11.400014.163711.666
β (°) ** 103.53894.683101.45
V (ų) **588.99702.391070.7
Z 284
Key Feature Shows typical oxazolidinone ring conformation.Simple N-acyl derivative, shows planar imide nitrogen.A 5-substituted analogue with a bulky aromatic group.

Data sourced from referenced publications.

Inferred Structural Features for 5-(4-Methoxybenzyl)oxazolidin-2-one:

  • Ring Conformation: The five-membered oxazolidinone ring is expected to adopt a slightly puckered "envelope" or "twist" conformation to minimize torsional strain.

  • Substituent Orientation: The 4-methoxybenzyl group at the C5 position will orient itself to minimize steric hindrance with the rest of the molecule. In solution, this bond would be flexible, but in the solid state, it will adopt a single, low-energy conformation influenced by crystal packing forces.

  • Intermolecular Interactions: The N-H proton and the carbonyl oxygen are potent hydrogen bond donors and acceptors, respectively. It is highly probable that the crystal structure will be dominated by N-H···O=C hydrogen bonds, forming the characteristic chains or dimers mentioned previously.[6]

Part 2: A Multimodal Approach: Comparing Crystallography with Other Techniques

While powerful, X-ray crystallography provides a static snapshot of a molecule in an artificially ordered, solid-state environment. For a complete understanding, especially for molecules used in solution-phase reactions, this data must be contextualized with other analytical methods.[8]

Subsection 2.1: Alternative and Complementary Analytical Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the premier technique for elucidating molecular structure and dynamics in solution, the environment most relevant to synthetic chemists.[9] Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space correlations between protons, providing crucial data on the preferred conformation of the flexible 4-methoxybenzyl side chain in a given solvent. This is a critical advantage over crystallography, which shows only one possible conformation.[10]

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light.[11] It is a rapid and sensitive method for confirming the overall enantiopurity and observing conformational changes in solution. While it doesn't provide the atomic-level detail of crystallography, it is an excellent high-throughput tool for screening and stability studies.[12]

  • Computational Chemistry (DFT): Density Functional Theory (DFT) and other computational methods can calculate the molecule's structure in the "gas phase" (in silico), free from intermolecular interactions. This allows for the prediction of the lowest intrinsic energy conformation, which can then be compared to the experimentally determined solid-state (X-ray) and solution-state (NMR) structures to understand the influence of packing and solvation forces.

Table 2: Comparison of Key Structural Analysis Techniques

TechniqueResolutionSample StateCore Information ProvidedKey Advantage
X-ray Crystallography Atomic (<1 Å)Single CrystalAbsolute 3D structure, bond lengths/angles, packingUnambiguous determination of absolute stereochemistry.[1]
NMR Spectroscopy AtomicSolutionConnectivity, solution-phase conformation, dynamicsProvides data in a reaction-relevant environment.[8]
Circular Dichroism MolecularSolutionChirality, secondary structure, conformational changesHigh-throughput and sensitive to changes in solution.[11]
Computational (DFT) AtomicIn SilicoLowest energy conformation, electronic propertiesIsolates intrinsic molecular properties from environment.

Subsection 2.2: Workflow for Integrated Structural Analysis

A truly authoritative understanding of a chiral auxiliary's function is achieved by integrating these techniques. The solid-state structure provides the ground truth of its intrinsic geometry, NMR reveals its behavior in the reaction pot, and computation helps rationalize the energetic factors at play.

cluster_synthesis Synthesis & Purification cluster_analysis Multimodal Analysis cluster_output Structural Insights Target Target Molecule: 5-(4-Methoxybenzyl)oxazolidin-2-one Xray Single Crystal X-ray Diffraction Target->Xray NMR Solution-State NMR (e.g., NOESY) Target->NMR DFT Computational Modeling (DFT) Target->DFT Solid Solid-State Conformation Xray->Solid Solution Solution-State Conformation NMR->Solution Gas Gas-Phase (Intrinsic) Conformation DFT->Gas Integrated Integrated Structural Understanding Solid->Integrated Solution->Integrated Gas->Integrated cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement Collection 1. Raw Diffraction Image Collection Integration 2. Integration (Spot Finding & Indexing) Collection->Integration Scaling 3. Scaling & Merging (Correcting Intensities) Integration->Scaling Solution 4. Structure Solution (Solving the Phase Problem) Scaling->Solution Refinement 5. Refinement (Fitting Atoms to Density) Solution->Refinement Validation 6. Validation (Checking Model Quality, R-factors) Refinement->Validation Final 7. Final Structure (CIF File) Deposition to CSD Validation->Final

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 5-(4-Methoxybenzyl)oxazolidin-2-one

Executive Summary & Chemical Context 5-(4-Methoxybenzyl)oxazolidin-2-one is a specialized heterocyclic intermediate, structurally related to the Evans chiral auxiliaries and the oxazolidinone class of antibiotics (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

5-(4-Methoxybenzyl)oxazolidin-2-one is a specialized heterocyclic intermediate, structurally related to the Evans chiral auxiliaries and the oxazolidinone class of antibiotics (e.g., Linezolid). While often used as a chiral scaffold in asymmetric synthesis, its structural motifs—specifically the carbamate core and the electron-rich benzylic ether—dictate a rigorous safety protocol.

The Safety Paradox: Unlike common reagents, this compound occupies a "gray zone" in safety data. It possesses the potential for biological activity (characteristic of the oxazolidinone pharmacophore) and metabolic activation (via the p-methoxybenzyl group). Therefore, standard "lab coat and glasses" protocols are insufficient. This guide adopts the Precautionary Principle , treating the substance as a potent bioactive intermediate until proven otherwise.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the specific failure modes of containment.

Hazard CategorySpecific Risk MechanismGHS Classification (Derived*)
Physical State Fine crystalline powder; high potential for electrostatic charging and aerosolization during weighing.H335: May cause respiratory irritation.[1]
Dermal Toxicity Lipophilic nature facilitates transdermal absorption. The p-methoxybenzyl moiety can act as a hapten, posing sensitization risks.H317: May cause an allergic skin reaction.H312: Harmful in contact with skin.
Systemic Effects Structural similarity to MAO inhibitors and protein synthesis inhibitors (bacterial).H302: Harmful if swallowed.H373: May cause damage to organs (prolonged exposure).
Chemical Reactivity Stable solid, but generates toxic NOₓ fumes upon thermal decomposition.N/A (Material Stability)

*Note: Classifications are interpolated from structurally homologous Evans auxiliaries (CAS 90719-32-7) and oxazolidinone pharmacophores where specific SDS data is limited.

Personal Protective Equipment (PPE) Matrix

Effective PPE is not a uniform; it is a barrier system. The following specifications are non-negotiable for handling >10 mg quantities.

Hand Protection: The "Solvent-Carrier" Rule

The solid itself is moderately contained by nitrile. However, this compound is almost exclusively handled in organic solvents (DCM, THF) which permeate standard nitrile rapidly.

  • Primary Barrier: Nitrile (Accelerator-Free) .

    • Specification: Minimum 0.11 mm (4 mil) thickness.

    • Function: Protects against the solid powder and incidental aqueous splashes.

  • Secondary Barrier (Solvent Handling): Silver Shield / Laminate (under nitrile) OR High-Grade Viton .

    • Requirement: Mandatory if dissolving in Dichloromethane (DCM) or Tetrahydrofuran (THF).

    • Reasoning: DCM breaks through nitrile in <5 minutes, carrying the dissolved oxazolidinone directly through the skin.

Respiratory Protection[2][3][4]
  • Engineering Control (Primary): Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • PPE (Secondary - if hood is unavailable/breached):

    • Respirator: Half-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.

    • Why: The P100 stops the dust; the OV stops the solvent vapors during workup. N95 masks are insufficient for solvent-wet solids.

Eye & Body Protection[4]
  • Eyes: Chemical Splash Goggles (Indirect Venting). Safety glasses are inadequate due to the risk of fine powder migrating around the lens.

  • Body: Tyvek® Lab Coat (or equivalent non-woven polyethylene). Cotton coats trap dust in the fibers, creating a secondary exposure source in the laundry.

Operational Protocol: The "Zero-Contact" Workflow

Phase 1: Weighing & Transfer (Critical Risk Zone)

Static electricity often causes oxazolidinone powders to "jump" or cling to spatulas.

  • Preparation: Place an antistatic gun or ionizer bar inside the balance enclosure.

  • Taring: Use a disposable antistatic weighing boat. Do not weigh directly into the reaction flask to avoid neck contamination.

  • Transfer: Use a long-neck funnel . Rinse the funnel immediately with the reaction solvent into the flask to capture adherent dust.

Phase 2: Reaction Monitoring
  • Sampling: When taking TLC/HPLC aliquots, assume the syringe exterior is contaminated. Wipe with a chemically compatible wipe before removing from the hood.

  • Spill Response: If solid spills on the bench:

    • Cover with a wet paper towel (dampened with water/surfactant) to prevent dust dispersal.

    • Wipe inward.

    • Dispose of towel as hazardous solid waste.

Phase 3: Doffing (Removal) Strategy

Most exposures occur when taking off PPE.

  • Outer Gloves: Remove using the "beak" method (pinch outside, pull inside-out).

  • Goggles: Remove by the strap only. Do not touch the front lens.

  • Hand Wash: Wash hands with soap and cool water. (Hot water opens pores, increasing absorption of any potential residue).

Visualization: PPE Selection Logic

PPE_Logic Start Handling 5-(4-Methoxybenzyl) oxazolidin-2-one State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution DustRisk Is Dust Generation Likely? Solid->DustRisk Solvent Solvent Type? Solution->Solvent Hood Engineering Control: Fume Hood Required DustRisk->Hood Yes Resp PPE: Nitrile Gloves + Goggles + Tyvek Coat Hood->Resp Hood Functional RespHigh PPE: P100 Respirator + Goggles + Double Nitrile Hood->RespHigh Hood Down/Open Bench Halogen Halogenated (DCM/CHCl3) Solvent->Halogen NonHal Polar Aprotic (THF/DMF) Solvent->NonHal Glove1 PPE: Laminate/Silver Shield Gloves (Chemical Breakthrough < 5 min) Halogen->Glove1 Glove2 PPE: Double Nitrile Gloves (Change every 15 mins) NonHal->Glove2

Caption: Decision logic for selecting PPE based on physical state and solvent carrier risks. Note the escalation for halogenated solvents.

Disposal & Decontamination Plan

Principle: 5-(4-Methoxybenzyl)oxazolidin-2-one is a nitrogen-containing organic. It must never enter the aqueous waste stream due to potential aquatic toxicity and persistence.

Waste StreamCriteriaDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.Double-bagged in clear polyethylene. Label as "Toxic Solid Organic Waste." Incineration required.
Liquid Waste A Reaction mixtures in DCM, Chloroform.Halogenated Organic Waste . Do not mix with acetone/ethanol streams to prevent cross-reaction or precipitate formation.
Liquid Waste B Aqueous washes (extraction layers).Aqueous Waste (Trace Organics) . Adjust pH to 7 before disposal. Do not pour down sink.
Glassware Flasks with residue.Rinse with Acetone

Dispose rinse as Non-Halogenated Waste . Wash glass with Alconox/detergent.

Emergency Response (Spill/Exposure)

  • Eye Contact: Flush for 15 minutes minimum.[2][3][4][5] The lipophilic nature means water alone is slow to remove it; continuous irrigation is vital to mechanically flush the particles.

  • Skin Contact:

    • Do NOT use ethanol/acetone to wipe skin. This increases permeability.

    • Wash with soap and copious water .[2][3]

  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention. Provide the SDS for "Evans Auxiliary" as a reference if the specific compound SDS is unavailable to the physician.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 533641, 4-Methoxy-1,3-oxazolidin-2-one (Structural Analog). Retrieved from [Link]

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. Organic Syntheses, 68, 83. (Provides context on reactivity and handling of the oxazolidinone class). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Respiratory Protection Standards (29 CFR 1910.134).[6] Retrieved from [Link]

Sources

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